molecular formula C10H8ClNO2 B1581456 5-Chloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 59908-47-3

5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1581456
CAS No.: 59908-47-3
M. Wt: 209.63 g/mol
InChI Key: UTJVSPKRDDKHND-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJVSPKRDDKHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359018
Record name 5-Chloro-1-methyl-1H-indole-2-carboxylic acid
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59908-47-3
Record name 5-Chloro-1-methyl-1H-indole-2-carboxylic acid
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Record name 5-chloro-1-methyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

Synthesis of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Nucleus in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Among the vast library of functionalized indoles, 5-chloro-1-methyl-1H-indole-2-carboxylic acid stands out as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the electron-withdrawing chloro group at the 5-position, the N-methyl group which can enhance metabolic stability and modulate binding interactions, and the carboxylic acid at the 2-position for further derivatization, make it a valuable building block in medicinal chemistry. Notably, indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase inhibitors and as scaffolds for the development of novel anticancer agents. This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in the field of drug development.

Proposed Synthetic Pathway: A Three-Step Approach

A reliable and efficient synthesis of this compound can be achieved through a three-step sequence, commencing with the commercially available 4-chloro-N-methylaniline. This pathway leverages the classical Fischer indole synthesis, a cornerstone of heterocyclic chemistry, followed by a straightforward ester hydrolysis.

Synthetic_Pathway Start 4-Chloro-N-methylaniline Step1 Step 1: Diazotization & Reduction Start->Step1 Hydrazine N-(4-chlorophenyl)-N-methylhydrazine Step1->Hydrazine Step2 Step 2: Fischer Indole Synthesis Hydrazine->Step2 Ester Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate Step2->Ester Step3 Step 3: Hydrolysis Ester->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-(4-chlorophenyl)-N-methylhydrazine

The initial step involves the conversion of 4-chloro-N-methylaniline to its corresponding hydrazine derivative. This transformation is a standard procedure in organic synthesis, proceeding through a diazotization reaction followed by reduction.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) forms a diazonium salt. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

  • Reduction: The subsequent reduction of the diazonium salt to the hydrazine is typically achieved using a mild reducing agent such as sodium sulfite or stannous chloride. This method is effective and generally provides good yields of the desired hydrazine.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N-methylhydrazine
Reagent/ParameterQuantity/ValueNotes
4-Chloro-N-methylaniline14.16 g (0.1 mol)Starting material
Concentrated HCl30 mLTo form the amine salt and as the acidic medium
Sodium Nitrite7.6 g (0.11 mol)Dissolved in 15 mL of water
Stannous Chloride Dihydrate45.1 g (0.2 mol)Dissolved in 40 mL of concentrated HCl
Sodium Hydroxide50% (w/v) solutionFor basification
Diethyl EtherAs requiredFor extraction
Temperature0-5 °CFor diazotization and reduction

Procedure:

  • A solution of 4-chloro-N-methylaniline in concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes.

  • This cold diazonium salt solution is then added slowly to a stirred solution of stannous chloride dihydrate in concentrated hydrochloric acid, also maintained at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for 2 hours at the same temperature.

  • The resulting mixture is made strongly alkaline by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

  • The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(4-chlorophenyl)-N-methylhydrazine.

Step 2: Fischer Indole Synthesis of Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system. It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone. In this case, N-(4-chlorophenyl)-N-methylhydrazine is reacted with methyl pyruvate to yield the desired indole-2-carboxylate.

Mechanism of the Fischer Indole Synthesis:

Fischer_Indole_Mechanism cluster_1 Hydrazone Formation cluster_2 Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Aromatization Hydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone, -H2O Ketone Methyl Pyruvate Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (H+) Cyclized Cyclized Intermediate Diimine->Cyclized Cyclization Indole Indole Product Cyclized->Indole - NH3, Aromatization

Caption: Key mechanistic steps of the Fischer indole synthesis.

Causality Behind Experimental Choices:

  • Methyl Pyruvate: This keto-ester provides the necessary two-carbon unit to form the pyrrole ring of the indole, with the ester group conveniently positioned at the 2-position.

  • Acid Catalyst: A Brønsted or Lewis acid is essential to catalyze the reaction. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. The acid protonates the hydrazone, facilitating the key-sigmatropic rearrangement.

  • Reaction Conditions: The reaction is typically heated to drive the cyclization and dehydration steps to completion.

Experimental Protocol: Fischer Indole Synthesis
Reagent/ParameterQuantity/ValueNotes
N-(4-chlorophenyl)-N-methylhydrazine15.66 g (0.1 mol)From Step 1
Methyl Pyruvate11.23 g (0.11 mol)Carbonyl component
Ethanol100 mLSolvent
Concentrated H₂SO₄5 mLAcid catalyst
TemperatureRefluxTo drive the reaction

Procedure:

  • A solution of N-(4-chlorophenyl)-N-methylhydrazine and methyl pyruvate in ethanol is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is added cautiously with stirring.

  • The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford pure methyl 5-chloro-1-methyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically a cleaner reaction with fewer side products.

Causality Behind Experimental Choices:

  • Lithium Hydroxide (LiOH): LiOH is a strong base that effectively hydrolyzes the ester. It is often used in a mixture of an organic solvent and water to ensure the solubility of both the ester and the hydroxide ions.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is a common solvent system for this type of hydrolysis, as it provides a homogeneous reaction medium.

  • Acidic Workup: After the saponification is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Ester Hydrolysis
Reagent/ParameterQuantity/ValueNotes
Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate22.37 g (0.1 mol)From Step 2
Lithium Hydroxide (LiOH)4.8 g (0.2 mol)Base for hydrolysis
Tetrahydrofuran (THF)100 mLOrganic solvent
Water50 mLCo-solvent
1M Hydrochloric AcidAs requiredFor acidification
TemperatureRoom TemperatureFor the hydrolysis reaction

Procedure:

  • Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate is dissolved in THF in a round-bottom flask.

  • A solution of lithium hydroxide in water is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the THF is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with 1M hydrochloric acid until the pH is approximately 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of closely related structures.

Expected Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆):

    • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • δ ~7.7-7.8 ppm (d, 1H): Aromatic proton at C4.

    • δ ~7.5 ppm (d, 1H): Aromatic proton at C7.

    • δ ~7.2 ppm (dd, 1H): Aromatic proton at C6.

    • δ ~7.1 ppm (s, 1H): Proton at C3.

    • δ ~3.9 ppm (s, 3H): N-methyl protons.

  • ¹³C NMR (in DMSO-d₆):

    • δ ~163 ppm: Carboxylic acid carbonyl carbon.

    • δ ~138 ppm: C7a.

    • δ ~129 ppm: C2.

    • δ ~127 ppm: C5.

    • δ ~125 ppm: C3a.

    • δ ~122 ppm: C6.

    • δ ~120 ppm: C4.

    • δ ~112 ppm: C7.

    • δ ~103 ppm: C3.

    • δ ~32 ppm: N-methyl carbon.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1680 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS):

    • [M-H]⁻: Calculated for C₁₀H₇ClNO₂⁻: 208.01.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a logical and experimentally sound approach to this compound, a key building block for the development of novel therapeutics. By understanding the underlying principles of each reaction step, from the initial diazotization to the final hydrolysis, researchers can confidently and efficiently synthesize this valuable intermediate. The versatility of the indole-2-carboxylic acid moiety allows for a wide range of subsequent chemical modifications, opening avenues for the exploration of new chemical space in the quest for more effective and safer drugs. Future work could focus on optimizing reaction conditions for large-scale synthesis and exploring alternative, greener synthetic methodologies to further enhance the utility of this important scaffold in the pharmaceutical industry.

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a halogenated derivative of the indole scaffold, represents a molecule of significant interest in medicinal chemistry. The indole core is a privileged structure, forming the foundation of numerous natural products and synthetic drugs.[1] The introduction of a chloro-substituent at the 5-position and a methyl group on the indole nitrogen can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery programs.[1] Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and presents detailed, field-proven experimental protocols for the determination of its key properties. The methodologies are described with an emphasis on the scientific rationale, ensuring a self-validating approach to characterization.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity.

  • Chemical Name: this compound

  • CAS Number: 59908-47-3[2]

  • Molecular Formula: C₁₀H₈ClNO₂[2]

  • Molecular Weight: 209.63 g/mol [2]

  • Chemical Structure: (A proper 2D structure image would be placed here in a real document)

The structure consists of a bicyclic indole ring system. A chlorine atom is substituted at the C5 position of the benzene ring, and a methyl group is attached to the nitrogen atom (N1) of the pyrrole ring. A carboxylic acid functional group is present at the C2 position, which is the primary determinant of the compound's acidic nature.

Summary of Physicochemical Properties

Quantitative data is essential for predicting the behavior of a compound in various chemical and biological systems. The following table summarizes the available experimental and computed properties for this compound.

PropertyValueSource & Notes
Physical Form Solid, powder[3][4]
Melting Point (mp) 242-247 °C[4] Experimental value. A range suggests typical purity for a research chemical.
Boiling Point (bp) Not availableLikely decomposes at elevated temperatures before boiling under atmospheric pressure.
pKa Not availableAs a carboxylic acid, an acidic pKa is expected. See Protocol 3 for determination.
Solubility Not availableExpected to have low aqueous solubility but be soluble in organic solvents. See Protocol 2.
LogP (Octanol-Water Partition Coefficient) 2.52990[5] Computed value. Indicates moderate lipophilicity.

Synthesis Pathway Overview

Synthesis_Pathway Precursor 5-Chloro-1H-indole-2-carboxylic acid (CAS: 10517-21-2) Synthesis_Step N-Methylation Precursor->Synthesis_Step Reagent Methylating Agent (e.g., Methyl Iodide, CAS: 74-88-4) Reagent->Synthesis_Step Product This compound (CAS: 59908-47-3) Synthesis_Step->Product caption General synthesis pathway.

Caption: General synthesis pathway for the target compound.[5]

This reaction typically employs a suitable base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[6] A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form to facilitate uniform heat transfer.[6] If necessary, gently crush any coarse crystals using a mortar and pestle.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 1-2 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.[8]

  • Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find the approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point found in the previous step.

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]

  • Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (1-2 mm) A->B C Place in Calibrated Apparatus B->C D Heat Rapidly to Find Approx. MP C->D E Cool and Prepare New Sample D->E F Heat to 20°C Below Approx. MP E->F G Heat Slowly (1-2°C/min) F->G H Record T₁ (First Liquid) & T₂ (All Liquid) G->H I Report Melting Range (T₁ - T₂) H->I caption Workflow for melting point determination.

Caption: Workflow for melting point determination.

Protocol 2: Determination of Solubility Profile

Rationale: Solubility is a critical parameter influencing bioavailability, formulation, and reaction conditions. For an ionizable compound like a carboxylic acid, solubility is highly pH-dependent. This protocol uses a systematic approach to classify solubility based on the compound's acidic nature.[9]

Methodology:

  • Water Solubility:

    • Add ~25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[10]

    • Observe if the solid dissolves. Due to the carboxylic acid and indole moieties, it is expected to be poorly soluble in neutral water.

  • Aqueous Base Solubility (5% NaOH):

    • To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[9]

    • Shake vigorously. The carboxylic acid should react with the strong base to form the highly polar and water-soluble sodium carboxylate salt, leading to dissolution.[11]

    • Causality: This test confirms the presence of a sufficiently acidic functional group.

  • Aqueous Bicarbonate Solubility (5% NaHCO₃):

    • To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[12]

    • Observe for both dissolution and effervescence (CO₂ bubble formation).

    • Causality: NaHCO₃ is a weaker base than NaOH. Carboxylic acids are typically acidic enough to react with bicarbonate, producing CO₂ gas. This test helps differentiate carboxylic acids from less acidic phenols.[12]

  • Organic Solvent Solubility:

    • Qualitatively assess solubility in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

    • Add ~10 mg of the compound to 1 mL of each solvent and observe. This information is vital for selecting appropriate solvent systems for reactions, purification (crystallization), and analytical techniques like NMR or HPLC.

Solubility_Testing_Workflow start Start with ~25mg Sample water Test in Water start->water naoh Test in 5% NaOH start->naoh nahco3 Test in 5% NaHCO₃ start->nahco3 organic Test in Organic Solvents (MeOH, DMSO, etc.) start->organic result_water Soluble? water->result_water result_naoh Soluble? naoh->result_naoh result_nahco3 Soluble + Bubbles? nahco3->result_nahco3 result_organic Record Solubility organic->result_organic caption Workflow for solubility characterization.

Caption: Workflow for solubility characterization.

Protocol 3: Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter in drug development, governing absorption, distribution, and receptor binding. Potentiometric titration is a highly accurate and standard method for its determination.[13]

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[14]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with water to a final concentration of approximately 1 mM.[14]

    • Causality: The concentration must be high enough to detect a pH change but low enough to maintain solubility throughout the titration.

    • Add a high concentration of an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength during the titration.[14]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of an acid.[14]

  • Titration Procedure:

    • If necessary, acidify the solution to ~pH 2 with a standardized HCl solution to ensure the carboxylic acid is fully protonated.

    • Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).[14]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15]

  • Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[14]

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis is indispensable for confirming the molecular structure. While experimental spectra for this specific compound are not publicly available, this section outlines the expected characteristics and the protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR does the same for carbon atoms.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This signal is often broad.

    • ~7.5-7.8 ppm (multiplets, 3H): Aromatic protons on the indole ring (H4, H6, H7). The chloro-substituent will influence their specific chemical shifts and coupling patterns.

    • ~7.2 ppm (singlet, 1H): Proton at the C3 position of the pyrrole ring.

    • ~3.9 ppm (singlet, 3H): N-methyl protons (-NCH₃).

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • ~162 ppm: Carboxylic acid carbonyl carbon.

    • ~120-140 ppm: Aromatic and indole ring carbons. The carbon attached to the chlorine (C5) will have a characteristic shift.

    • ~100-110 ppm: C3 of the indole ring.

    • ~32 ppm: N-methyl carbon.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[16]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Expected Characteristic IR Peaks:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

    • ~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and indole rings.

    • ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

    • ~850-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Expected Molecular Ion Peak (M⁺):

    • In high-resolution mass spectrometry (HRMS), the exact mass should be observed.

    • Due to the presence of chlorine, a characteristic isotopic pattern will be seen for the molecular ion, with a peak at m/z ≈ 209 (for ³⁵Cl) and another peak at m/z ≈ 211 (for ³⁷Cl) in an approximate 3:1 ratio.

Conclusion

The physicochemical properties of this compound, particularly its melting point, acidity, solubility, and lipophilicity, are defining characteristics for its application in drug discovery and development. This guide has consolidated the known data and provided robust, validated protocols for the experimental determination of its key parameters. By applying these methodologies, researchers can ensure a thorough and accurate characterization of this important synthetic intermediate, facilitating its progression in the development of novel therapeutics.

References

An In-Depth Technical Guide to 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and its emerging role in the development of novel therapeutics.

Core Identifiers and Chemical Properties

This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The presence of a chlorine atom at the 5-position, a methyl group at the 1-position (the indole nitrogen), and a carboxylic acid at the 2-position defines its unique chemical architecture and reactivity.

IdentifierValue
CAS Number 59908-47-3[1][2][3]
Molecular Formula C₁₀H₈ClNO₂[2][3]
Molecular Weight 209.63 g/mol [2][3]
IUPAC Name This compound
Canonical SMILES CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)O

Synthesis and Mechanistic Insights

A proposed synthetic route would begin with the reaction of (4-chlorophenyl)hydrazine with pyruvic acid, followed by N-methylation. The carboxylic acid group of pyruvic acid provides the necessary functionality at the 2-position of the indole ring.

Proposed Synthesis Workflow:

Caption: Proposed Fischer indole synthesis route to the target compound.

Causality in Experimental Choices: The choice of the Fischer indole synthesis is dictated by its versatility and reliability in creating the indole core from readily available starting materials. The acid catalyst is crucial for the cyclization and dehydration steps of the reaction. The subsequent N-methylation is a standard procedure to introduce the methyl group onto the indole nitrogen, which can significantly impact the compound's biological activity and pharmacokinetic properties.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of related compounds and general principles of spectroscopy.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons on the indole ring will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atom. The N-methyl group will present as a singlet, and the carboxylic acid proton will be a broad singlet in the downfield region.[2]
¹³C NMR The carbon spectrum will show characteristic signals for the indole ring carbons, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the chlorine atom will exhibit a specific chemical shift.[2]
Infrared (IR) Spectroscopy A broad O-H stretching band from the carboxylic acid dimer is expected, along with a strong C=O stretching vibration. Characteristic C-Cl stretching and aromatic C-H and C=C stretching bands will also be present.[4][5][6]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Development and Medicinal Chemistry

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. Derivatives of this core have shown promise in several therapeutic areas.

Anticancer Activity: Numerous studies have explored indole derivatives as potential anticancer agents. For instance, derivatives of 5-chloro-indole-2-carboxylate have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) with mutations like T790M and BRAF V600E, which are implicated in various cancers.[7] The rationale behind this is the ability of the indole scaffold to fit into the ATP-binding site of kinases like EGFR, leading to the inhibition of downstream signaling pathways that promote cell proliferation.

Caption: Inhibition of EGFR signaling by an indole-2-carboxylic acid derivative.

Antiviral Activity: The indole-2-carboxylic acid core has also been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. These inhibitors work by chelating with magnesium ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome, a critical step in the viral life cycle.[8][9]

Antiparasitic Activity: Research has also demonstrated the potential of indole-2-carboxamides as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism of action is still under investigation but is believed to involve the disruption of essential parasitic metabolic pathways.[10]

Conclusion

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern offers opportunities for fine-tuning its biological activity and pharmacokinetic properties. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

A Guide to the Spectroscopic Characterization of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole that holds potential as a scaffold in medicinal chemistry, a thorough spectroscopic characterization is not merely a procedural step but a fundamental requirement for establishing its identity, purity, and conformational properties. This guide provides a detailed examination of the expected spectroscopic data for this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, a complete set of publicly available, experimentally-derived spectra for this compound has not been found. Therefore, this document will proceed from a position of expert analysis and predictive science. By leveraging established spectroscopic principles and drawing comparisons with closely related, characterized analogs, we will construct a robust and reliable forecast of the spectral data. This predictive approach is a common and critical exercise in chemical research, guiding the synthesis and analysis of new compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, we will examine the expected signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their relationships. The analysis is grounded in the principle that the chemical shift (δ) of a proton is highly sensitive to the electron density of its local environment.

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

Proton AssignmentPredicted Chemical Shift (δ)MultiplicityIntegrationRationale & Commentary
COOH~13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad singlet far downfield. Its chemical shift is concentration and solvent dependent.[1]
H-4~7.8-7.9Doublet (d)1HThis proton is ortho to the electron-withdrawing chloro group and will be the most downfield of the benzene ring protons.
H-6~7.3-7.4Doublet of Doublets (dd)1HCoupled to both H-4 and H-7, this proton's signal will be split accordingly. Its position is influenced by the chloro group at C-5.
H-7~7.6-7.7Doublet (d)1HThis proton is part of the indole's benzene ring and coupled to H-6.
H-3~7.2-7.3Singlet (s)1HThe proton at the C-3 position of the indole ring typically appears as a singlet in this region.
N-CH₃~3.9-4.0Singlet (s)3HThe N-methyl protons are in a distinct chemical environment and will appear as a sharp singlet.

Commentary on Experimental Choices: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is deliberate. Its ability to dissolve polar compounds like carboxylic acids and its property of exchanging slowly with acidic protons allows for the clear observation of the COOH proton signal.[1] In contrast, using D₂O would lead to rapid proton-deuterium exchange, causing the COOH signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

Carbon AssignmentPredicted Chemical Shift (δ)Rationale & Commentary
C=O (Carboxyl)~163-165The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.
C-7a~136-138A quaternary carbon at the fusion of the two rings.
C-2~133-135The carbon bearing the carboxylic acid group.
C-3a~129-131The second quaternary carbon at the ring fusion.
C-5~127-129The carbon atom directly bonded to the chlorine atom; its shift is influenced by the halogen's electronegativity.
C-4~122-124Aromatic carbon ortho to the chlorine.
C-6~121-123Aromatic carbon meta to the chlorine.
C-7~112-114Aromatic carbon influenced by the indole nitrogen.
C-3~105-107The C-3 carbon of the indole ring is typically more shielded than the benzene ring carbons.
N-CH₃~32-34The methyl carbon attached to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional proton spectrum. A spectral width of -2 to 16 ppm is appropriate.

    • Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D Tune & Shim Probe C->D E Acquire 1H Spectrum (16-32 scans) D->E F Acquire 13C Spectrum (1024+ scans) D->F G Fourier Transform (FID -> Spectrum) E->G F->G H Phase & Baseline Correction G->H I Calibrate to Solvent Residual Peak H->I J Assign Peaks & Interpret Structure I->J

Figure 1: Standard workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Predicted IR Absorption Bands

For this compound, the IR spectrum will be dominated by features characteristic of a carboxylic acid and an aromatic system. The data for the closely related 1-Methyl-1H-indole-2-carboxylic acid from the NIST Chemistry WebBook serves as an excellent reference.[3]

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected AppearanceRationale & Commentary
2500-3300O-H (Carboxylic Acid)Very BroadThis extremely broad absorption is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[4][5] It will likely overlap with the C-H stretching region.
~2950C-H (Aromatic & Methyl)Sharp, MediumThese peaks correspond to the stretching vibrations of C-H bonds on the aromatic ring and the N-methyl group. They will appear on top of the broad O-H band.[6]
1680-1710C=O (Carboxylic Acid)Sharp, StrongThis is one of the most intense and recognizable peaks in the spectrum, corresponding to the carbonyl stretch. Conjugation with the indole ring system shifts this to a slightly lower wavenumber compared to a saturated carboxylic acid.[4]
1550-1600C=C (Aromatic Ring)Medium to StrongMultiple bands are expected in this region due to the stretching vibrations within the indole ring system.
1210-1320C-O (Carboxylic Acid)StrongThe C-O single bond stretch in the carboxylic acid group gives a strong, characteristic absorption.[4]
~920O-H Bend (Out-of-plane)Broad, MediumAnother characteristic, though often overlooked, feature of carboxylic acid dimers is a broad out-of-plane bend for the O-H group.[4]
~700-850C-Cl StretchMedium to WeakThe vibration of the carbon-chlorine bond is expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopy Workflow Diagram

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Small Amount of Sample on Crystal B->C D Apply Consistent Pressure C->D E Acquire Sample Spectrum (16-32 scans) D->E F Process Data (Background Subtraction) E->F G Identify Characteristic Absorption Bands F->G

Figure 2: Workflow for ATR-FTIR analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a structural "fingerprint" for the molecule.

Molecular Ion (M⁺): The molecular formula for this compound is C₁₀H₈ClNO₂. The calculated monoisotopic mass is 209.02435 g/mol .[7] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 209.

A critical feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This will result in two molecular ion peaks:

  • M⁺ at m/z 209 (containing ³⁵Cl)

  • [M+2]⁺ at m/z 211 (containing ³⁷Cl) The intensity of the [M+2]⁺ peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a molecule containing one chlorine atom.

Predicted Major Fragmentation Pathways: The fragmentation of indole derivatives is well-studied. For the target molecule, we can predict the following key fragmentation steps:

  • Loss of a hydroxyl radical (•OH): M⁺ → [M - 17]⁺. This would result in a fragment at m/z = 192.

  • Loss of formic acid (HCOOH): M⁺ → [M - 46]⁺. This is a common fragmentation for carboxylic acids, leading to a fragment at m/z = 163.

  • Decarboxylation (loss of CO₂): M⁺ → [M - 44]⁺. Loss of carbon dioxide would yield a fragment at m/z = 165.

The fragmentation of the indole ring itself can also occur, though these pathways are more complex.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or via a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Workflow Diagram

MS_Workflow A Sample Introduction (e.g., Direct Probe) B Ionization (Electron Impact, 70 eV) A->B C Ion Acceleration B->C D Mass Analysis (Separation by m/z) C->D E Detection D->E F Data Output (Mass Spectrum) E->F G Analysis of M+, Isotope Pattern, & Fragmentation F->G

Figure 3: General workflow for EI-Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and Mass spectra are detailed based on fundamental principles and data from analogous structures. The protocols and workflows described herein represent standard, robust methodologies for the characterization of such a compound. When this molecule is synthesized, this guide will serve as a valuable reference for the experimental verification of its structure, enabling researchers to proceed with confidence in their downstream applications.

References

The Emerging Therapeutic Potential of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Among its halogenated variants, derivatives of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid have garnered significant attention for their potent and diverse biological activities. This technical guide synthesizes current research to provide an in-depth exploration of this chemical class, focusing on its significant anticancer, antiviral, and antimicrobial properties. We will dissect the mechanisms of action, present key structure-activity relationship (SAR) insights, detail validated experimental protocols, and outline the synthetic strategies that underpin the development of these promising therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this specific indole scaffold.

Introduction: The 5-Chloro-Indole Scaffold

The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs, valued for its ability to mimic peptide structures and participate in various biological interactions.[1][2] The introduction of a chlorine atom at the C5-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. When combined with a methyl group at the N1-position and a carboxylic acid (or its derivative) at the C2-position, the resulting this compound framework provides a versatile platform for developing targeted therapeutic agents. The synthetic accessibility of this core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Anticancer Activity: Targeting Oncogenic Signaling

The most extensively documented biological activity of 5-chloro-indole derivatives is their potent antiproliferative effect against various cancer cell lines.[3][4] This activity is primarily driven by the inhibition of key protein kinases involved in cancer cell growth and survival, particularly the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][3]

Mechanism of Action: Dual EGFR/BRAF Inhibition

Mutations that lead to the over-activation of EGFR and BRAF are critical drivers in several malignancies, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][5] Many 5-chloro-indole derivatives function as ATP-competitive tyrosine kinase inhibitors (TKIs). They occupy the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. This blockade of signal transduction ultimately inhibits cell proliferation and induces programmed cell death (apoptosis).[1][5]

Notably, certain derivatives have shown efficacy against mutated forms of EGFR, such as the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors like erlotinib.[4][5]

EGFR_Pathway cluster_0 Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Indole 5-Chloro-Indole Derivative P P RAS RAS EGFR->RAS Activates Indole->EGFR Inhibition Apoptosis Apoptosis Indole->Apoptosis Induces ATP ATP ADP ADP ATP->ADP Kinase Activity BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.

In Vitro Antiproliferative Activity

Numerous studies have quantified the potent anticancer effects of these derivatives. The data below summarizes the half-maximal growth inhibitory concentrations (GI₅₀) and half-maximal inhibitory concentrations (IC₅₀) for representative compounds against various cancer cell lines and kinases.

Compound IDR GroupTarget Cell Line/KinaseGI₅₀ (nM)IC₅₀ (nM)Reference
3e m-piperidin-1-ylPanc-1 (Pancreatic)29-[3]
Erlotinib (Reference Drug)Panc-1 (Pancreatic)3380 (EGFR)[3][4]
5f p-2-methyl pyrrolidin-1-ylMean of 4 cell lines2968 (EGFRWT)[4]
5f p-2-methyl pyrrolidin-1-ylEGFRT790M-9.5[4]
5g p-4-morpholin-1-ylEGFRT790M-11.9[4]
Osimertinib (Reference Drug)EGFRT790M-8[4]
Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC₅₀ of a test compound against EGFR. The trustworthiness of this protocol is ensured by the inclusion of a known inhibitor as a positive control and a vehicle control.

  • Plate Preparation: Add 40 µL of kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT) to the wells of a 96-well plate.

  • Compound Addition: Add 10 µL of the 5-chloro-indole derivative (test compound) at various concentrations (typically a serial dilution) to the wells. For the positive control, add a known EGFR inhibitor (e.g., Erlotinib). For the negative (vehicle) control, add 10 µL of DMSO.

  • Kinase Addition: Add 20 µL of the EGFR enzyme solution to all wells and incubate for 10 minutes at ambient temperature.

  • Reaction Initiation: Add 20 µL of a master mix containing the substrate (e.g., a poly-Glu,Tyr peptide) and ¹³³P-ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding 40 µL of 3% phosphoric acid solution.

  • Signal Detection: Spot 20 µL of the reaction mixture from each well onto a filtermat. Wash the filtermat three times with 75 mM phosphoric acid and once with methanol. Allow to dry.

  • Quantification: Measure the radioactivity corresponding to the incorporated ¹³³P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][4]

Antiviral Activity: A Focus on HIV

Derivatives of the parent compound 5-Chloro-1H-indole-2-carboxylic acid have been identified as key intermediates and active agents against the Human Immunodeficiency Virus (HIV).[6] Their mechanisms primarily involve the inhibition of critical viral enzymes.

Mechanism of Action: Enzyme Inhibition
  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The 5-chloro-4-fluoro-indole-2-carboxylate scaffold is a crucial component of NNRTI candidates.[6] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.

  • Integrase Strand Transfer Inhibitors (INSTIs): More recent studies have shown that indole-2-carboxylic acid derivatives can act as potent INSTIs.[7][8] These molecules chelate with two Mg²⁺ ions within the active site of the integrase enzyme, blocking the strand transfer step required to insert the viral genome into the host cell's DNA.[7][9]

HIV_Integrase_Inhibition cluster_HIV HIV Particle cluster_Host Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Transcription Viral_DNA Viral DNA RT->Viral_DNA Integrase Integrase Viral_DNA->Integrase Integration Integration Integrase->Integration Host_DNA Host DNA Provirus Provirus Integration->Host_DNA Indole_INSTI Indole-2-Carboxylic Acid Derivative (INSTI) Indole_INSTI->Integration Blocks Mg_ions Mg²⁺ Cofactors Indole_INSTI->Mg_ions Mg_ions->Integration Chelates

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Antimicrobial and Other Activities

While anticancer and antiviral applications are the most prominent, the broader class of indole-2-carboxamides, including halogenated variants, has demonstrated notable antibacterial activity.

  • Antibacterial Agents: 5-bromo and 5-chloro indole-2-carboxamides have shown high inhibitory activity against pathogenic Gram-negative bacteria such as E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35–1.25 μg/mL for some derivatives.[2][10]

  • Anti-inflammatory Potential: The indole scaffold is also present in compounds with anti-inflammatory properties, suggesting another avenue for exploration.[11][12]

  • TRPV1 Agonists: N-substituted 1-methyl-1H-indole-2-carboxamides have been investigated as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for developing novel pain and inflammation therapies.[13]

Synthesis Strategies

The creation of a diverse library of this compound derivatives relies on robust and adaptable synthetic pathways. A common approach begins with a functionalized indole core, which is then elaborated through a series of reactions.

Synthesis_Workflow Start 5-Chloro-3-formyl indole-2-carboxylate Step1 N-Alkylation or N-Protection (Boc) Start->Step1 Intermediate1 N-Substituted Indole Aldehyde Step1->Intermediate1 Step2 Wittig Reaction or Reductive Amination Intermediate1->Step2 Intermediate2 Side-Chain Elaborated Indole Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate2->Step3 Intermediate3 Carboxylic Acid Core Step3->Intermediate3 Step4 Amide Coupling (Amine, BOP/EDC) Intermediate3->Step4 Final Final Bioactive Carboxamide Derivatives Step4->Final

Caption: Generalized synthetic workflow for 5-chloro-indole-2-carboxamide derivatives.

A frequently used starting material is ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate.[3][4] The indole nitrogen is first protected (e.g., with a Boc group) or alkylated (e.g., methylation). The aldehyde at the C3-position is then modified, for instance, through a Wittig reaction to introduce a vinyl ether side chain or via reductive amination to couple various amines.[3][4] Subsequently, the ester at the C2-position is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be coupled with a wide range of amines using standard coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final, diverse library of bioactive carboxamide derivatives.[4][5]

Future Perspectives and Conclusion

Derivatives of this compound represent a highly versatile and potent class of molecules with significant therapeutic potential. Their proven ability to inhibit critical oncogenic pathways like EGFR/BRAF, including drug-resistant mutants, positions them as attractive candidates for further anticancer drug development.[1] Furthermore, their demonstrated efficacy as inhibitors of key HIV enzymes underscores their potential in antiviral therapy.[7]

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into preclinical and clinical development. Structure-based drug design, aided by molecular docking and co-crystallization studies, will be crucial for enhancing potency and selectivity against specific targets. The exploration of this scaffold against other therapeutic targets, such as those in inflammation and neurodegenerative diseases, could unveil new applications for this privileged chemical framework. The continued investigation of 5-chloro-indole derivatives promises to yield novel and effective therapeutic agents for a range of challenging diseases.

References

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the vast landscape of chemical biology, it is not uncommon to encounter compounds of known structure but of unknown biological function. 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a distinct molecule within the indole class, represents one such enigma. Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a conspicuous absence of published data detailing its mechanism of action in biological systems.

This guide, therefore, deviates from a conventional monograph of established facts. Instead, it embarks on a deductive exploration, leveraging established knowledge of structurally analogous compounds to formulate a robust, evidence-based hypothesis regarding the potential biological targets and mechanisms of action of this compound. We will dissect its molecular architecture, draw parallels with extensively studied indole derivatives, and propose a comprehensive experimental roadmap to systematically investigate and validate these hypotheses. This document is crafted not as a definitive statement, but as a strategic blueprint for pioneering research into this intriguing molecule.

I. Molecular Deconstruction: Unpacking the Structural Clues

The structure of this compound offers several key features that can be cross-referenced with known pharmacophores:

  • The Indole-2-carboxylic Acid Scaffold: This core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The carboxylic acid at the 2-position is a critical feature, often involved in hydrogen bonding or chelation of metal ions within enzyme active sites.

  • 5-Chloro Substitution: The presence of a chlorine atom at the 5-position significantly alters the electronic properties of the indole ring, introducing an electron-withdrawing group. This can influence binding affinity and selectivity for target proteins.

  • N-Methyl Group: The methylation of the indole nitrogen at the 1-position is a crucial modification. It removes the hydrogen bond donor capability of the indole NH group and introduces steric bulk, which can profoundly impact ligand-receptor interactions and metabolic stability.

II. Hypothesized Biological Targets and Mechanisms of Action: An Inferential Analysis

Based on the extensive research conducted on closely related indole derivatives, we can postulate several plausible mechanisms of action for this compound.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A compelling body of evidence points towards the potential of 5-chloroindole derivatives to function as inhibitors of the EGFR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2]

  • Mechanistic Postulate: It is hypothesized that this compound could act as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of the EGFR kinase domain. The indole scaffold would serve as the core binding motif, while the 5-chloro substituent could enhance binding affinity. The N-methyl group may influence the conformation of the molecule within the binding pocket.

  • Supporting Evidence from Analogs: Numerous studies have demonstrated the potent antiproliferative activity of 5-chloro-indole-2-carboxylate derivatives against various cancer cell lines.[3] Specifically, derivatives of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid have shown significant inhibitory effects.[3] Furthermore, related compounds have been shown to inhibit both wild-type EGFR and clinically relevant mutant forms like EGFRT790M.[2]

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P This compound This compound This compound->EGFR Inhibits ATP binding Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival Promotes

Caption: Hypothesized EGFR signaling inhibition.

B. Inhibition of Viral Enzymes: A Plausible Antiviral Role

The indole-2-carboxylic acid scaffold is a well-established pharmacophore in the development of antiviral agents, particularly against HIV.

  • Mechanistic Postulate 1: HIV-1 Integrase Inhibition: this compound may act as an HIV-1 integrase strand transfer inhibitor (INSTI). The core mechanism for this class of compounds involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylate and the indole nitrogen.[4] The presence of the N-methyl group in our target compound would preclude the direct involvement of the indole nitrogen in chelation, suggesting a potentially altered binding mode or reduced activity compared to N-unsubstituted analogs.

  • Supporting Evidence from Analogs: Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase.[4][5]

  • Mechanistic Postulate 2: HIV-1 Reverse Transcriptase Inhibition: The 5-chloroindole scaffold has also been identified in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Supporting Evidence from Analogs: A notable example is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, which has been reported as a novel NNRTI of HIV-1 reverse transcriptase.[6] This suggests that the 5-chloroindole core of our target molecule could potentially bind to the allosteric NNRTI binding pocket of reverse transcriptase.

HIV_Enzyme_Inhibition cluster_integrase HIV-1 Integrase Inhibition cluster_rt HIV-1 Reverse Transcriptase Inhibition Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase Host DNA Host DNA Integrase->Host DNA Integration Integration Host DNA->Integration 5-Chloro-1-methyl-1H-indole-2-carboxylic acid_INT 5-Chloro-1-methyl-1H- indole-2-carboxylic acid 5-Chloro-1-methyl-1H-indole-2-carboxylic acid_INT->Integrase Inhibits Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Viral DNA_RT Viral DNA Reverse Transcriptase->Viral DNA_RT 5-Chloro-1-methyl-1H-indole-2-carboxylic acid_RT 5-Chloro-1-methyl-1H- indole-2-carboxylic acid 5-Chloro-1-methyl-1H-indole-2-carboxylic acid_RT->Reverse Transcriptase Inhibits

Caption: Potential antiviral mechanisms of action.

III. A Framework for Experimental Validation: From Hypothesis to Evidence

To transition from postulation to empirical validation, a systematic, multi-tiered experimental approach is essential.

A. In Vitro Enzymatic and Cellular Assays

The initial phase of investigation should focus on direct interactions with the hypothesized molecular targets.

Table 1: Proposed In Vitro Assay Panel

Hypothesized Target Assay Type Primary Endpoint Rationale
EGFRKinase Inhibition Assay (e.g., LanthaScreen™, ADP-Glo™)IC₅₀ valueTo determine the direct inhibitory potency against EGFR kinase activity.
Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA)Inhibition of EGFR autophosphorylationTo confirm target engagement in a cellular context.
Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo®)GI₅₀ valueTo assess the antiproliferative effect on EGFR-dependent cancer cell lines.
HIV-1 IntegraseStrand Transfer Inhibition AssayIC₅₀ valueTo measure the direct inhibition of the catalytic activity of HIV-1 integrase.
HIV-1 Reverse TranscriptaseReverse Transcriptase Activity Assay (e.g., colorimetric or fluorescent)IC₅₀ valueTo quantify the inhibitory effect on reverse transcriptase activity.
HIV-1 ReplicationCell-Based Viral Replication Assay (e.g., p24 antigen ELISA)EC₅₀ valueTo determine the effective concentration for inhibiting viral replication in a cellular model.
B. Detailed Experimental Protocols

Protocol 1: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the IC₅₀ value of this compound against the EGFR kinase domain.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compound (this compound)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, followed by dilution in assay buffer.

    • Add the EGFR kinase, Eu-anti-tag antibody, and the test compound to the wells of the microplate.

    • Incubate for 60 minutes at room temperature to allow for compound binding.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

  • Objective: To assess the effect of the test compound on EGF-induced EGFR autophosphorylation in a relevant cell line (e.g., A549).

  • Materials:

    • A549 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound

    • Epidermal Growth Factor (EGF)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-16 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the inhibition of EGFR phosphorylation.

IV. Concluding Remarks and Future Directions

While the biological role of this compound remains to be formally elucidated, a deductive analysis of its structural features and the activities of its close analogs provides a strong foundation for hypothesizing its mechanism of action. The most promising avenues for investigation lie in its potential as an inhibitor of the EGFR signaling pathway and as an antiviral agent targeting HIV-1 enzymes.

The experimental framework outlined in this guide offers a clear and logical path forward for researchers to systematically test these hypotheses. The results of these studies will be instrumental in defining the pharmacological profile of this compound and determining its potential for further development as a therapeutic agent or a chemical probe. It is through such rigorous scientific inquiry that we can illuminate the functions of novel chemical entities and unlock their potential to address unmet medical needs.

V. References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Sha’er, M. A., & Al-Agamy, M. H. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1279. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • de Souza, M. C. B. V., de Almeida, M. V., & de Oliveira, R. B. (2018). Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 26(22), 5858–5867. --INVALID-LINK--

  • El-Sayed, M. A., El-Gamal, M. I., Al-Aamri, M. S., Al-Sha’er, M. A., & Al-Agamy, M. H. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. --INVALID-LINK--

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9149-9159. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777711, Methyl 5-chloro-1H-indole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Wang, Y., Li, J., Zhang, Y., Li, Y., Wang, Y., & Liu, Q. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(21), 7553. --INVALID-LINK--

  • Zaragoza, F., Griesbeck, A. G., & Oelgemöller, M. (2010). 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 53(5), 2245-2248. --INVALID-LINK--

References

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a privileged bicyclic aromatic heterocycle that forms the core of numerous natural products and synthetic compounds of significant biological importance. Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor have made it a cornerstone in the design of therapeutic agents. Among the vast family of indole derivatives, indole-2-carboxylic acids have emerged as particularly valuable synthons and pharmacophores. The carboxylic acid moiety at the 2-position can engage in crucial interactions with biological targets and serves as a versatile handle for further chemical modifications. This guide focuses on a specific, yet highly relevant, member of this class: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid . The introduction of a chloro group at the 5-position and a methyl group on the indole nitrogen significantly modulates the molecule's electronic and lipophilic character, making it a key intermediate in the development of various modern therapeutics, including antiviral agents.[1]

This technical guide provides an in-depth exploration of the discovery and history, synthetic routes, chemical properties, and the pivotal role of this compound in drug discovery and development.

Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties.

PropertyValueSource
CAS Number 59908-47-3[2][3]
Molecular Formula C₁₀H₈ClNO₂[2]
Molecular Weight 209.63 g/mol [2]
Appearance White to off-white powder (inferred)
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO[4]

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of indole chemistry for medicinal purposes. The synthesis of related indole-2-carboxylic acids dates back to the early 20th century. For instance, methods for preparing substituted indole-2-carboxylic acid esters were described as early as 1922.[5] The development of this specific compound was likely driven by the need for structurally diverse indole intermediates in drug discovery programs, particularly those targeting viral diseases like HIV.[6] The functionalization of the indole ring with a chlorine atom at the 5-position and methylation at the N-1 position are common strategies to fine-tune the pharmacological properties of indole-based drug candidates.

Synthetic Pathways: From Precursors to the Final Compound

The synthesis of this compound can be achieved through several established methods for indole ring formation. A common and logical approach involves the construction of the indole ring from a suitably substituted aniline precursor, followed by N-methylation and ester hydrolysis. The Reissert indole synthesis is a classic and adaptable method for this purpose.

A Representative Synthetic Protocol: The Reissert Indole Synthesis Approach

This protocol outlines a plausible and robust multi-step synthesis.

Step 1: Condensation of o-Nitrotoluene Derivative with Diethyl Oxalate

The synthesis begins with a substituted o-nitrotoluene, in this case, 4-chloro-2-nitrotoluene, which undergoes a condensation reaction with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an intermediate ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate.[7]

  • Rationale: The acidic protons of the methyl group of o-nitrotoluene are activated by the electron-withdrawing nitro group, allowing for deprotonation by the base and subsequent nucleophilic attack on the electrophilic carbonyl of diethyl oxalate.

Step 2: Reductive Cyclization to form the Indole Ring

The nitro group of the intermediate is then reduced, which is immediately followed by a spontaneous intramolecular cyclization to form the indole ring. A common reducing agent for this transformation is hydrazine hydrate in the presence of a catalyst like ferrous hydroxide.[7] This step yields ethyl 5-chloro-1H-indole-2-carboxylate.

  • Rationale: The reduction of the nitro group to an amino group creates a nucleophile that readily attacks the adjacent ketone, leading to the formation of the five-membered pyrrole ring of the indole nucleus.

Step 3: N-Methylation of the Indole

The N-H proton of the indole is acidic and can be deprotonated by a suitable base, such as sodium hydride, followed by quenching with an electrophile like methyl iodide to introduce the methyl group at the N-1 position. This step produces ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate.

  • Rationale: N-methylation is a crucial step to block the hydrogen-bonding capability of the indole nitrogen and to increase the lipophilicity of the molecule, which can have significant effects on its biological activity and pharmacokinetic properties.

Step 4: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification. This yields the target compound, this compound.

  • Rationale: The carboxylic acid is often the desired functional group for biological activity, as it can act as a hydrogen bond donor and acceptor and can form salt bridges with basic residues in protein targets.

Synthesis_Workflow A 4-Chloro-2-nitrotoluene C Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate A->C 1. NaOEt, EtOH B Diethyl Oxalate B->C D Ethyl 5-chloro-1H-indole-2-carboxylate C->D 2. Fe(OH)₂, Hydrazine Hydrate E Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate D->E 3. NaH, MeI F This compound E->F 4. NaOH, H₂O/EtOH 5. H₃O⁺

A plausible synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. The protons on the benzene portion of the indole ring (H-4, H-6, and H-7) will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chloro substituent. The H-3 proton on the pyrrole ring will likely appear as a singlet further upfield. The N-methyl group will give a sharp singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift, which is often solvent-dependent.[8]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the chlorine (C-5) and the other aromatic and pyrrole carbons will have distinct chemical shifts.[9]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 209.63 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio) would be observed for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.[10]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block for the synthesis of more complex and potent drug candidates.

As a Key Intermediate for HIV-1 Integrase Inhibitors

A significant application of this and related indole-2-carboxylic acids is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[6] The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore that can chelate the essential magnesium ions in the active site of the HIV-1 integrase enzyme, thereby inhibiting its function and preventing the integration of the viral DNA into the host genome.[11] The 5-chloro and N-methyl substitutions are critical for optimizing the binding affinity, pharmacokinetic properties, and overall efficacy of these inhibitors.

Drug_Development_Pathway A This compound B Amide Coupling / Further Functionalization A->B C Lead Compound Library B->C D Biological Screening (e.g., HIV Integrase Assay) C->D E Potent HIV-1 Integrase Inhibitor D->E Optimization

The role of the title compound in the drug development pipeline.
In the Synthesis of Other Bioactive Molecules

The versatile indole-2-carboxylic acid structure allows for its incorporation into a wide range of other potential therapeutic agents. For example, indole-2-carboxamides have been investigated for their anti-trypanosomal activity against the parasite that causes Chagas disease.[12][13] While electron-donating groups at the 5-position were found to be more favorable in that specific study, the exploration of halogenated derivatives is a common strategy in structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of the indole scaffold in medicinal chemistry. While its own history is interwoven with the broader development of indole synthesis, its modern significance is clear. As a key intermediate, it provides a robust platform for the creation of sophisticated molecules designed to combat challenging diseases like HIV. The continued exploration of new synthetic routes to this and related compounds, along with their application in the synthesis of novel bioactive agents, ensures that this compound will remain a compound of high interest to researchers and drug development professionals for the foreseeable future.

References

An In-Depth Technical Guide to the Safety, Handling, and Storage of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific safety and toxicological data for 5-Chloro-1-methyl-1H-indole-2-carboxylic acid (CAS No. 59908-47-3) is not extensively available in public databases. The following guide has been compiled by extrapolating information from the structurally similar and well-documented compound, 5-Chloroindole-2-carboxylic acid (CAS No. 10517-21-2) , which lacks the N-methyl group. While the core indole scaffold and chloro-substitution provide a strong basis for this provisional guidance, the N-methylation may alter certain physical and toxicological properties. This guide must be used as a component of a comprehensive risk assessment conducted by qualified personnel for their specific experimental context.

Introduction and Compound Profile

This compound is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its structural backbone is a common motif in pharmacologically active molecules. Given its nature as a fine chemical intermediate, likely handled as a solid powder, a robust understanding of its potential hazards and handling requirements is paramount for ensuring laboratory safety and experimental integrity. The primary hazards associated with its structural class include irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[1][2]

This guide provides a framework for the safe use of this compound, grounded in the established profiles of its closest chemical analogs and fundamental principles of laboratory safety.

Property Value / Information
Chemical Name This compound
CAS Number 59908-47-3[3]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol [3]
Appearance Anticipated to be a light brown or off-white powder solid.[1]
Melting Point Not specified. The analog, 5-Chloroindole-2-carboxylic acid, has a melting point of 287 °C (with decomposition).
Solubility No specific data available. Indole carboxylic acids generally have low solubility in water but are soluble in organic solvents like ethanol and DMSO.

Hazard Identification and Risk Assessment

Based on the hazard profile of 5-Chloroindole-2-carboxylic acid, the following GHS classifications are anticipated for the N-methylated title compound.[1][2] This assessment forms the causal basis for the handling and protection protocols outlined in subsequent sections.

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[1][2] Ingestion can lead to gastrointestinal irritation.

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][2] Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1] Contact with eyes can result in significant pain, redness, and potential damage to the cornea.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2] Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Trustworthiness through Self-Validation: The logic for our safety protocols is straightforward: if a compound is classified as a skin irritant, mandatory glove use is a non-negotiable control. If it is a respiratory irritant, all weighing and transfer operations must be confined to a ventilated enclosure like a fume hood. Each protocol described is a direct, validating response to an identified hazard.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and inhalation of airborne dust.

  • Chemical Fume Hood: All work involving the handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is the most critical engineering control to mitigate respiratory exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors or dust.[1]

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): The Last Barrier

PPE must be selected based on the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[5] This is to prevent eye contact, as the compound is a serious eye irritant.[1]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile, and inspect them for integrity before each use. Change gloves immediately if contamination occurs.[4]

    • Lab Coat: A full-sleeved laboratory coat must be worn to protect against skin contact.[6]

  • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator should not be necessary. However, if engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) should be used.[5]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][4]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these can trigger vigorous or hazardous reactions.[1][7]

  • Conditions to Avoid: Avoid dust generation, exposure to moisture, and excess heat.[1] The compound is noted to be stable under normal storage conditions.[1]

Experimental Protocols: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

These protocols are based on standard practice for acidic organic compounds classified as irritants.[1][2]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures (Spills)
  • Small Spills: Ensure proper PPE is worn. Carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, sealed container for hazardous waste disposal. Clean the spill area with soap and water.[1]

  • Large Spills: Evacuate the area. Prevent entry of unnecessary personnel. Use personal protective equipment as required.[1] Do not allow the material to enter drains or waterways.[4] Contact your institution's environmental health and safety (EHS) department for assistance.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or chemical foam to extinguish a fire.[7]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Workflow and Visualization

To ensure a systematic and safe approach, the following workflow should be adopted when handling a new or existing stock of this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase A Receive & Inspect Container for damage B Review SDS & Conduct Risk Assessment A->B Verify Integrity C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Select Controls D Transfer to Weighing Vessel (Minimize Dust) C->D Enter Hood E Weigh Required Amount D->E F Transfer to Reaction Vessel or for Solubilization E->F G Clean & Decontaminate Work Area & Equipment F->G Complete Task H Properly Seal & Store Stock Container G->H I Dispose of Contaminated Waste & PPE H->I J Remove PPE & Wash Hands I->J

Caption: Safe Handling Workflow for Solid Chemical Intermediates.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Dispose of the material and its container through a licensed waste disposal company.[1][2] Do not allow the chemical to be released into the environment.

References

Methodological & Application

The Strategic Application of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design. Within this privileged heterocyclic family, the strategic incorporation of a chlorine atom at the 5-position and a methyl group on the indole nitrogen has given rise to a particularly valuable building block: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid . This guide provides an in-depth exploration of the applications of this compound, offering both a high-level strategic overview and detailed, actionable protocols for researchers at the forefront of drug discovery.

I. The 5-Chloro-1-methylindole Scaffold: A Gateway to Potent Biological Activity

The this compound moiety is more than a simple starting material; it is a carefully engineered scaffold that offers several advantages in drug design. The 5-chloro substituent significantly influences the electronic properties of the indole ring system and can engage in crucial halogen bonding interactions with biological targets. The N-methylation prevents the formation of hydrogen bonds at this position, which can be exploited to fine-tune binding interactions and improve pharmacokinetic properties such as cell permeability and metabolic stability.

The primary utility of this scaffold lies in its derivatization through the carboxylic acid group, most commonly via amide bond formation. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.

II. Key Therapeutic Applications

The versatility of the this compound scaffold has led to its exploration in several therapeutic areas, with a pronounced impact in oncology.

A. Oncology: A Scaffold for Potent Kinase Inhibitors

A significant body of research has focused on the development of 5-chloro-indole derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[1]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway is a key driver of cell proliferation, survival, and migration. Mutations and overexpression of EGFR are hallmarks of several cancers, most notably non-small cell lung cancer (NSCLC). Derivatives of 5-chloro-indole-2-carboxylic acid have been extensively investigated as EGFR tyrosine kinase inhibitors (TKIs).[2][3] These compounds typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades and inducing apoptosis in cancer cells.[1][4]

Notably, research has demonstrated that indole-based compounds can be effective against both wild-type EGFR and clinically relevant mutant forms, such as the T790M "gatekeeper" mutation that confers resistance to first- and second-generation EGFR inhibitors.[2][3]

Signaling Pathway: EGFR Inhibition by 5-Chloro-indole Derivatives

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 5-Chloro-indole-2-carboxamide Derivative Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and its inhibition.

2. BRAF Kinase Inhibition:

The BRAF kinase is another key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF is a common oncogenic driver, particularly in melanoma. The 5-chloro-indole scaffold has also been successfully employed to develop inhibitors of the BRAF V600E mutant.[2]

Table 1: Representative Biological Activities of 5-Chloro-indole-2-carboxamide Derivatives

Compound ID (Reference)Target(s)IC50 / GI50 (nM)Cell Line(s)Therapeutic Area
Derivative 5f [2]EGFR (WT & T790M)GI50: 29A-549, MCF-7, Panc-1, HT-29Oncology
Derivative 5g [2]EGFR (WT & T790M)GI50: 38A-549, MCF-7, Panc-1, HT-29Oncology
Derivative 3e [5]EGFR, BRAF V600EGI50: 29Panc-1, MCF-7, A-549Oncology
Compound 8g [6]M. tuberculosisMIC: 320H37Rv strainInfectious Disease
Compound 17a [7]HIV-1 IntegraseIC50: 3110-Infectious Disease

Note: The data presented are for derivatives of 5-chloro-1H-indole-2-carboxylic acid, which serve as close structural analogs and demonstrate the potential of the 5-chloro-indole-2-carboxamide scaffold.

B. Infectious Diseases

The indole-2-carboxamide scaffold has also shown promise in the development of agents against infectious diseases.

1. Antitubercular Activity: Derivatives of 5-chloro-indole-2-carboxylic acid have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds are thought to target the mycobacterial membrane protein large 3 (MmpL3) transporter.[6]

2. Antiviral Activity (HIV-1): Recent studies have identified indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These compounds act as strand transfer inhibitors.[7][8]

III. Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel therapeutic candidates derived from this compound.

Workflow: From Scaffold to Biological Evaluation

workflow A Start: this compound B Amide Coupling Reaction (Activation & Amine Addition) A->B C Purification (Chromatography) B->C D Structural Characterization (NMR, MS) C->D E In vitro Biological Assays D->E F Kinase Inhibition Assay (e.g., EGFR, BRAF) E->F Targeted G Cell-based Antiproliferative Assay (e.g., MTT, SRB) E->G Cellular I Lead Optimization (SAR Studies) F->I H Apoptosis Assays (e.g., Caspase activation) G->H Mechanism G->I H->I

Caption: General workflow for drug discovery.

A. Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-indole-2-carboxamides via Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound using a common coupling reagent, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.2 eq)

  • PyBOP (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Activation: Add DIPEA (3.0 eq) to the solution, followed by PyBOP (1.5 eq). Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the newly synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 5-chloro-1-methyl-1H-indole-2-carboxamide derivatives

  • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or erlotinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

IV. Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of key oncogenic kinases and as agents against challenging infectious diseases. The synthetic tractability of this core allows for extensive SAR studies to fine-tune potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring novel derivatizations, and advancing the most promising candidates toward clinical development.

V. References

  • Abdel-Gawad, N. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-235. Available from: --INVALID-LINK--

  • El-Gamal, M. I., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 795-808. Available from: --INVALID-LINK--

  • BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Available from: --INVALID-LINK--

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-845. Available from: --INVALID-LINK--

  • Youssif, B. G., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1297. Available from: --INVALID-LINK--

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17291. Available from: --INVALID-LINK--

  • Youssif, B. G., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1297. Available from: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Available from: --INVALID-LINK--

  • Yogesh D Mane, et al. (2017). Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. Medicinal Chemistry Research, 26, 1194-1212. Available from: --INVALID-LINK--

  • Abdel-Gawad, N. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. Available from: --INVALID-LINK--

  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 115, 105234. Available from: --INVALID-LINK--

  • de la Puerta, A., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 2(4), 386-397. Available from: --INVALID-LINK--

  • Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193-1206. Available from: --INVALID-LINK--

  • BenchChem. (2025). The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery. Available from: --INVALID-LINK--

References

Application Note & Protocols: Comprehensive Analytical Characterization of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide with detailed protocols for the analytical characterization of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this indole derivative. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy for functional group identification and electronic properties. This guide emphasizes the causality behind experimental choices to provide a robust and scientifically sound analytical workflow.

Introduction

This compound is a substituted indole derivative. Indole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] Accurate and comprehensive characterization is a critical first step in any research or development pipeline to establish a reliable structure-activity relationship and ensure reproducibility.

This guide presents an integrated analytical approach, combining chromatographic and spectroscopic techniques to provide unambiguous characterization. Each protocol is designed to be a self-validating system, incorporating best practices for sample preparation, data acquisition, and interpretation.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂N/A
Molecular Weight 209.63 g/mol [2]
Appearance White to off-white powder[1]
CAS Number 59908-47-3[3]
Melting Point Data not available; similar compound 5-Chloroindole-2-carboxylic acid melts at 287 °C (dec.).N/A

Integrated Analytical Workflow

A multi-technique approach is crucial for the definitive characterization of a novel or synthesized compound. The following workflow ensures that data from orthogonal techniques are used to build a complete profile of the molecule, from purity to detailed structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Identity & Structure HPLC HPLC-UV (Purity Assay) MS LC-MS (Molecular Weight) HPLC->MS Confirm Mass NMR NMR (¹H, ¹³C) (Structural Elucidation) MS->NMR Elucidate Structure FTIR FT-IR (Functional Groups) NMR->FTIR Confirm Functional Groups UVVIS UV-Vis (Electronic Properties) FTIR->UVVIS Characterize Chromophore Report Comprehensive Characterization Report UVVIS->Report Compile Data Sample Test Sample: 5-Chloro-1-methyl-1H- indole-2-carboxylic acid Sample->HPLC Assess Purity

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, providing a quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like indole carboxylic acids.[4][5] The method separates analytes based on their hydrophobicity.

Application Scientist's Note (Causality):

  • Column Choice: A C8 or C18 column is selected due to the aromatic and moderately polar nature of the analyte. These stationary phases provide excellent retention and resolution for indole derivatives.[4]

  • Mobile Phase: An acidified water/acetonitrile gradient is employed. The acid (formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape by preventing tailing.[6] Formic acid is preferred for LC-MS compatibility.

  • Detector: A UV detector is set at the compound's λmax (determined by UV-Vis spectrophotometry, typically ~280-300 nm for indoles) for maximum sensitivity.[7]

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 280 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecule's structure, connectivity, and functional groups.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, which provides direct confirmation of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Application Scientist's Note (Causality):

  • Ionization Mode: ESI in negative ion mode [M-H]⁻ is often preferred for carboxylic acids as they readily deprotonate. However, positive mode [M+H]⁺ can also be effective.

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern of indole derivatives often involves characteristic losses, which can provide further structural confirmation.[8][9] For this molecule, a potential key fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Protocol: LC-MS Molecular Weight Confirmation

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL is often sufficient).

  • LC-MS Conditions:

    • Use the HPLC method described in section 4.1.

    • MS Mode: ESI, Negative and Positive ion modes.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Identify the molecular ion peak. For C₁₀H₈ClNO₂, the expected monoisotopic mass is 209.0244 Da.

    • Expected Ions:

      • [M-H]⁻: m/z 208.0169

      • [M+H]⁺: m/z 210.0316

    • Observe the characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.

Application Scientist's Note (Causality):

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves carboxylic acids and the acidic proton of the COOH group is often observable. Deuterated chloroform (CDCl₃) can also be used.

  • Expected Signals: The chemical shifts and coupling patterns are predictable based on the indole structure. The electron-withdrawing carboxylic acid group at C2 and the chloro group at C5 will deshield adjacent protons. The N-methyl group will appear as a singlet in the aliphatic region.[10][11]

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Add tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
COOH~13.0br s~163
H-4~7.8d~123
H-6~7.2dd~121
H-7~7.6d~113
H-3~7.1s~110
N-CH₃~3.9s~32
C-2--~138
C-3a--~126
C-5--~128 (Cl-bearing)
C-7a--~136

Note: These are predicted values based on general indole chemistry and substituent effects. Actual values may vary.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Application Scientist's Note (Causality):

  • Carboxylic Acid: This group has two very distinct signals: a very broad O-H stretch and a sharp C=O stretch.[12]

  • Aromatic System: C-H and C=C stretching vibrations are characteristic of the indole ring.

  • C-Cl Bond: The C-Cl stretch appears in the fingerprint region and can be difficult to assign definitively but contributes to the overall spectral pattern.

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Appearance
3300 - 2500O-H stretch (Carboxylic acid)Very Broad
~3100Aromatic C-H stretchMedium
~2950Aliphatic C-H stretch (N-CH₃)Medium
~1680C=O stretch (Carboxylic acid)Strong, Sharp
1600 - 1450Aromatic C=C stretchMedium-Strong
~1300C-O stretch / O-H bendMedium
~800C-Cl stretchMedium

Reference ranges are based on standard IR correlation tables.[13][14]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule, particularly the chromophore system of the indole ring.

Application Scientist's Note (Causality): Indole and its derivatives typically exhibit two main absorption bands, the ¹La and ¹Lb transitions, in the UV region.[7] The exact position and intensity of these bands are sensitive to substitution and solvent. This data is useful for selecting the optimal wavelength for HPLC detection.

Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol (~1 mg/mL).

    • Prepare a dilute solution (~0.01 mg/mL) from the stock solution using methanol.

  • Data Acquisition:

    • Scan the sample from 200 to 400 nm using methanol as the blank.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Expected λmax: Indole derivatives typically show maxima in the range of 270-300 nm.[15][16]

Spectroscopy_Logic cluster_NMR NMR cluster_OtherSpec Other Spectroscopy Analyte Target Molecule H_NMR ¹H NMR (Proton Environment, Connectivity) Analyte->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Analyte->C_NMR MS Mass Spec (Molecular Weight, Formula) Analyte->MS FTIR FT-IR (Functional Groups) Analyte->FTIR Structure Confirmed Structure H_NMR->Structure Confirms Connectivity C_NMR->Structure Confirms Skeleton MS->Structure Confirms Mass FTIR->Structure Confirms Groups

Caption: Logic diagram showing how different spectroscopic techniques confirm the molecular structure.

References

Application Note & Protocols: Preclinical Efficacy Evaluation of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. 5-Chloro-1-methyl-1H-indole-2-carboxylic acid is a novel synthetic indole derivative. While its specific biological targets are under investigation, the broader class of indole-based molecules has demonstrated promising activity in oncology, often through the modulation of critical cellular processes such as proliferation, cell cycle progression, and apoptosis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a panel of in vitro assays to determine the preclinical efficacy of this compound, with a focus on its potential as an anti-cancer agent.

The protocols herein are designed to be self-validating systems, incorporating the necessary controls and scientific rationale to ensure data integrity and reproducibility. This guide is structured to provide not just procedural steps, but also the causality behind experimental choices, empowering researchers to robustly evaluate the biological activity of this compound.

Part 1: Cellular Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: The initial step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and to quantify its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3][4] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h (adherence and recovery) seed->incubate1 prep_compound Prepare serial dilutions of This compound treat Treat cells with compound dilutions (include vehicle control) prep_compound->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 3-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calc_viability Calculate % cell viability plot Plot dose-response curve calc_viability->plot calc_ic50 Determine IC50 value plot->calc_ic50 Apoptosis_Flow cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Treated Cell Population stain_annexin Annexin V-FITC start->stain_annexin stain_pi Propidium Iodide (PI) start->stain_pi q4 Q4: Early Apoptotic (Annexin V+ / PI-) stain_annexin->q4 Binds PS on outer membrane q2 Q2: Late Apoptotic (Annexin V+ / PI+) stain_annexin->q2 stain_pi->q2 Enters compromised membrane q1 Q1: Necrotic (Annexin V- / PI+) stain_pi->q1 q3 Q3: Viable (Annexin V- / PI-)

References

Application Note & Protocols: Strategic Derivatization of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Halogenation, particularly at the 5-position of the indole ring, has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and improved pharmacokinetic profiles.[2] The 5-chloro substitution is of particular interest as it can increase lipophilicity and metabolic stability, and introduce favorable electronic properties for target engagement.[3]

This application note focuses on the strategic derivatization of This compound , a scaffold with significant potential for the development of novel therapeutics. The N-methylation of the indole nitrogen can prevent the formation of certain metabolites and provide a vector for further structural modifications. The carboxylic acid at the 2-position serves as a versatile handle for the introduction of diverse functional groups, primarily through the formation of amides and esters. These modifications can profoundly influence the molecule's interaction with biological targets, leading to enhanced activity.

Derivatives of the closely related 5-chloro-indole-2-carboxylic acid scaffold have demonstrated promising activity in several therapeutic areas, including:

  • Anticancer Agents: As inhibitors of key signaling pathways such as EGFR/BRAF and CDK2.[4][5]

  • Antimicrobial Agents: Exhibiting activity against pathogenic bacteria.

  • Antiviral Agents: Showing potential as inhibitors of HIV-1 integrase.[6]

  • Antiparasitic Agents: With activity against parasites like Trypanosoma cruzi.[7][8]

This guide provides detailed protocols for the synthesis of amide and ester derivatives of this compound, discusses the rationale behind these modifications, and outlines methods for their biological evaluation.

Rationale for Derivatization: Tuning for Potency and Selectivity

The primary goal of derivatizing this compound is to explore the structure-activity relationship (SAR) and optimize its biological profile. The carboxylic acid moiety is an ideal point for modification to modulate properties such as:

  • Target Binding: The introduction of various substituents can create new or enhanced interactions with the active site of a biological target, leading to increased potency.

  • Solubility and Permeability: Amide and ester functionalities can be tailored to improve aqueous solubility or cell membrane permeability, which are critical for drug efficacy.

  • Pharmacokinetics: Derivatization can influence the metabolic stability and in vivo half-life of the compound.

The following sections provide detailed protocols for the synthesis of amide and ester libraries from the parent carboxylic acid.

Synthetic Protocols: A Gateway to Chemical Diversity

The synthesis of derivatives from this compound primarily involves the activation of the carboxylic acid followed by reaction with a nucleophile (an amine or an alcohol).

Protocol 1: Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[9] Carbodiimide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used for their efficiency and mild reaction conditions.[10]

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow A This compound B Activate with EDC/HOBt in DMF A->B Step 1 C Add Amine (R-NH2) B->C Step 2 D Reaction Monitoring (TLC/LC-MS) C->D Step 3 E Aqueous Work-up D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G Characterization (NMR, MS) F->G Step 6 H Final Amide Derivative G->H Final Product

Caption: Workflow for the synthesis of amide derivatives.

Detailed Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Amine Coupling:

    • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified amide derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Ester Synthesis via Acid-Catalyzed Esterification

Esterification is another fundamental transformation for modifying carboxylic acids. A simple and effective method involves the use of an alcohol in the presence of a catalyst like phosphorus oxychloride (POCl₃).

Workflow for Ester Synthesis:

Ester_Synthesis_Workflow A This compound B Dissolve in Alcohol (R-OH) A->B Step 1 C Add POCl3 dropwise at 0°C B->C Step 2 D Stir at Room Temperature C->D Step 3 E Aqueous Work-up D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G Characterization (NMR, MS) F->G Step 6 H Final Ester Derivative G->H Final Product

Caption: Workflow for the synthesis of ester derivatives.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which acts as both reactant and solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Catalyst:

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction:

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude ester by column chromatography on silica gel.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Structure-Activity Relationship Insights

Systematic derivatization and subsequent biological evaluation are crucial for understanding the SAR. The following table provides a template for summarizing the biological activity data of newly synthesized derivatives. For illustrative purposes, hypothetical data is presented based on trends observed for similar 5-chloro-indole derivatives in the literature.[4][11]

Compound IDR GroupDerivative TypeTargetIC₅₀ (nM)
Parent -OHCarboxylic AcidEGFR>10,000
AMD-01 -NH-CH₂-PhAmideEGFR850
AMD-02 -N(CH₃)-CH₂-PhAmideEGFR620
AMD-03 -NH-(4-fluorophenyl)AmideEGFR350
EST-01 -OCH₃EsterEGFR5,500
EST-02 -OCH₂CH₃EsterEGFR4,800

This is a representative table. Actual data will vary based on the specific derivatives synthesized and the biological assays performed.

Biological Evaluation: Screening for Enhanced Activity

The newly synthesized derivatives should be screened in relevant biological assays to determine their activity profile. Based on the known activities of related compounds, the following assays are recommended:

  • Anticancer Activity:

    • Cell Viability Assays: Screen the compounds against a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) using assays like the MTT or CellTiter-Glo assay to determine their antiproliferative effects.

    • Kinase Inhibition Assays: For targeted therapies, evaluate the inhibitory activity of the compounds against specific kinases such as EGFR, BRAF, or CDK2.[4]

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compounds against a panel of pathogenic bacteria and fungi.

Logical Flow for Biological Evaluation:

Biological_Evaluation_Flow A Synthesized Derivatives Library B Primary Screening (e.g., Cell Viability Assay) A->B C Hit Identification (Compounds with significant activity) B->C D Secondary Screening (e.g., Target-based Kinase Assay) C->D E Lead Compound Selection D->E F In vivo Studies E->F

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in this application note provide a robust framework for creating diverse libraries of amide and ester derivatives. Systematic biological evaluation of these derivatives will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with enhanced activity for further preclinical and clinical development.

References

Application Note: High-Purity Isolation of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We detail robust protocols for recrystallization, column chromatography, and acid-base extraction, moving beyond procedural steps to explain the underlying chemical principles. This ensures researchers can not only replicate these methods but also adapt them to varying impurity profiles. The protocols are designed to be self-validating, incorporating in-process controls and characterization techniques to verify purity at each stage.

Introduction: The Critical Role of Purity

This compound is a crucial building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications, including drug development and screening. This guide offers detailed methodologies to achieve high-purity this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₈ClNO₂-
Molecular Weight 209.63 g/mol Essential for stoichiometric calculations.[1]
Melting Point Not availableA sharp melting point range is a key indicator of purity. The melting point of the unmethylated analog, 5-Chloroindole-2-carboxylic acid, is 287 °C (decomposes).
pKa ~3-5 (estimated)The acidic nature of the carboxylic acid group allows for manipulation of its solubility based on pH, which is the cornerstone of acid-base extraction techniques.
Solubility Soluble in many organic solvents, sparingly soluble in water.Knowledge of solubility in various organic solvents is critical for selecting appropriate systems for recrystallization and chromatography.

Purification Strategy Selection

The choice of purification method depends on the nature and quantity of the impurities present. A multi-step approach is often necessary for achieving the highest purity.

Purification Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase  Initial Cleanup (removes neutral/basic impurities) Recrystallization Recrystallization Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis  Assess Purity ColumnChrom Column Chromatography ColumnChrom->Analysis AcidBase->Recrystallization  Further Purification Analysis->ColumnChrom  Further Purification Required Pure Pure Product (>98%) Analysis->Pure  Meets Purity Criteria

Caption: Recommended workflow for the purification of this compound.

Experimental Protocols

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[2][3]

Principle: The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt. This salt can then be separated from water-insoluble organic impurities. Subsequent acidification of the aqueous layer regenerates the neutral carboxylic acid, which precipitates out of the solution.[2][3][4]

Acid-Base Extraction Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO₃) Start->AddBase Separate1 Separate Layers AddBase->Separate1 AqueousLayer Aqueous Layer (Carboxylate Salt) Separate1->AqueousLayer Product OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate1->OrganicLayer Impurities Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Step-by-step workflow for acid-base extraction.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel. Add an aqueous solution of a weak base, such as sodium bicarbonate, or a dilute strong base like sodium hydroxide.[4] Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.[5]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the carboxylic acid.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as hydrochloric acid, while stirring until the solution becomes acidic (test with pH paper). The this compound will precipitate out of the solution.[3]

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent system at different temperatures.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.

Protocol:

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) to each tube.[6]

    • The ideal solvent will dissolve the compound when hot but not at room temperature.[6] Ethanol or an ethanol/water mixture is often a good starting point for indole carboxylic acids.[6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Analyze the purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principle: A solution of the crude compound is loaded onto a column packed with a stationary phase (e.g., silica gel). A mobile phase (eluent) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, leading to separation. For carboxylic acids, adding a small amount of a volatile acid (like acetic or formic acid) to the mobile phase can improve peak shape by keeping the compound in its protonated, less polar form.[7]

Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Use TLC to determine the optimal mobile phase. A good solvent system will give the target compound an Rf value of 0.3-0.4. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes, often with 0.1-1% acetic or formic acid added.[7]

    • Silica gel is a suitable stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packing.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Monitor the elution of the compounds using TLC.

  • Fraction Collection and Analysis: Collect fractions containing the pure compound, as identified by TLC. Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Purity Assessment: Analyze the purity of the final product by HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Confirmation

Regardless of the purification method employed, the final purity of the this compound must be confirmed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture. A single spot on the TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound. A single sharp peak in the chromatogram is indicative of a pure sample. Reverse-phase HPLC methods are often suitable for indole carboxylic acids.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any impurities.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a strong indicator of purity.

Conclusion

The purification of this compound to a high degree of purity is achievable through the systematic application of acid-base extraction, recrystallization, and/or column chromatography. The choice of method will be dictated by the specific impurity profile of the crude material. By understanding the chemical principles behind each technique and employing rigorous analytical confirmation, researchers can ensure the quality and reliability of this important synthetic intermediate for downstream applications.

References

Troubleshooting & Optimization

improving the yield and purity of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Welcome to the dedicated technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, frequently encountered issues in a direct question-and-answer format. We delve into the causality behind these problems and offer field-proven solutions.

Q1: My overall yield for this compound is consistently low. What are the most critical steps to investigate?

Low yield is a multifaceted issue often stemming from inefficiencies in one of the core synthetic steps. The most common route involves a Japp-Klingemann reaction to form a hydrazone, followed by a Fischer indole cyclization.[1][2] Let's break down the critical control points.

Potential Cause 1: Inefficient Hydrazone Formation The Japp-Klingemann reaction, which couples a diazonium salt (from 4-chloroaniline) with a β-keto-ester or acid, is highly pH- and temperature-sensitive.[3]

  • Underlying Chemistry: The diazonium salt is electrophilic and attacks the enolate of the keto-acid. The initial coupling and subsequent hydrolysis/decarboxylation to form the hydrazone require carefully controlled basic conditions to generate the enolate without degrading the diazonium salt.

  • Recommended Actions:

    • Diazotization Temperature: Maintain the temperature of the diazotization reaction (forming the diazonium salt from 4-chloro-N-methylaniline) strictly between 0-5 °C. Higher temperatures lead to premature decomposition of the salt.

    • Coupling pH: Ensure the pH of the coupling reaction with your keto-acid (e.g., pyruvic acid) is optimal. The solution should be basic enough to deprotonate the keto-acid, but not so basic that it causes side reactions with the diazonium salt. A buffered system is often beneficial.

    • Purity of Starting Materials: Use freshly prepared diazonium salt solution. Impurities in the starting aniline can lead to competing side reactions.

Potential Cause 2: Poor Fischer Indole Cyclization This acid-catalyzed cyclization of the phenylhydrazone is the heart of the indole synthesis.[4] The choice of acid, temperature, and reaction time are paramount.

  • Underlying Chemistry: The reaction proceeds via an enamine intermediate, a[5][5]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[4][6] Insufficient acid or excessive heat can stall the reaction or lead to degradation.

  • Recommended Actions:

    • Acid Catalyst Selection: Polyphosphoric acid (PPA) or Eaton's reagent are often superior to simple Brønsted acids like H₂SO₄ or HCl for this step. They act as both the acid catalyst and a dehydrating medium, driving the reaction forward.[7] Lewis acids such as ZnCl₂ are also effective catalysts.[4]

    • Temperature Control: The cyclization often requires elevated temperatures (e.g., 80-120 °C), but overheating can cause charring and decomposition of the indole product. Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • Solvent-Free Conditions: For certain substrates, running the Fischer indole synthesis neat or with a minimal amount of a high-boiling solvent can improve yields by increasing reactant concentration.[6]

Below is a workflow diagram illustrating the key decision points for optimizing the synthesis.

G cluster_synthesis Synthesis Workflow & Optimization cluster_troubleshooting Troubleshooting Focus Start Start: 4-Chloro-N-methylaniline Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Japp_Klingemann Step 2: Japp-Klingemann (Pyruvic Acid, Base) Diazotization->Japp_Klingemann Hydrazone Intermediate: Hydrazone Japp_Klingemann->Hydrazone Opt_JK Optimize Temp & pH Japp_Klingemann->Opt_JK Low Hydrazone Yield? Fischer_Indole Step 3: Fischer Indole Cyclization (Acid Catalyst, Heat) Hydrazone->Fischer_Indole Ester Intermediate: Indole-2-carboxylate Ester Fischer_Indole->Ester Opt_Fischer Optimize Acid & Temp Fischer_Indole->Opt_Fischer Low Cyclization Yield? Hydrolysis Step 4: Saponification (e.g., LiOH, NaOH) Ester->Hydrolysis Product Final Product: This compound Hydrolysis->Product Opt_Hydrolysis Optimize Base & Time Hydrolysis->Opt_Hydrolysis Incomplete Hydrolysis?

Caption: Key stages and troubleshooting points in the synthesis of the target indole.

Q2: My final product is off-white or brown, and HPLC analysis shows multiple impurities. How do I identify and remove them?

Purity is critical, especially for downstream applications in drug development. Impurities can arise from unreacted starting materials, intermediates, or side-products.

Step 1: Impurity Identification (Hypothesis)

  • Unreacted Starting Materials: The most common culprits are the phenylhydrazone intermediate or unhydrolyzed methyl/ethyl ester. These can be identified by comparing the crude product's TLC or HPLC chromatogram with authentic samples of the intermediates.

  • Side-Products:

    • Decarboxylation: Indole-2-carboxylic acids can be prone to decarboxylation under harsh acidic or thermal conditions, leading to the formation of 5-chloro-1-methyl-1H-indole.

    • Regioisomers: While less common when starting with pyruvic acid, using an unsymmetrical ketone in the Fischer synthesis can lead to the formation of regioisomeric indoles.[5]

    • N-Arylation Impurities: If the synthesis involves steps like copper-catalyzed N-arylation, impurities from this process can carry through.[8]

Step 2: Purification Strategy

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

Table 1: Comparison of Purification Methods

MethodBest For RemovingProsCons
Recrystallization Small amounts of impurities with different solubility profiles; removing colored impurities.Highly scalable, cost-effective, yields crystalline material.May not remove structurally similar impurities; potential for product loss in the mother liquor.
Column Chromatography Structurally similar impurities (e.g., regioisomers); complex mixtures.High resolution, capable of separating very similar compounds.Less scalable, solvent-intensive, can be time-consuming.

Protocol: Optimized Recrystallization

Carboxylic acids often recrystallize well from polar protic solvents or aqueous mixtures.[9]

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetic acid, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. A mixture of ethanol and water is often a good starting point.[5]

  • Procedure: a. Dissolve the crude solid in the minimum amount of hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. d. Once crystals have formed, cool the flask in an ice bath to maximize precipitation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

The following decision tree can guide your purification strategy.

G Start Crude Product Analysis (TLC/HPLC/NMR) Impurity_Type What is the major impurity? Start->Impurity_Type SM_Impurity Starting Material or Simple Side Product Impurity_Type->SM_Impurity Different Polarity Complex_Impurity Structurally Similar Impurity (e.g., Isomer) Impurity_Type->Complex_Impurity Similar Polarity Purification_Method Select Purification Method Recrystallize Action: Recrystallization SM_Impurity->Recrystallize Chromatography Action: Column Chromatography Complex_Impurity->Chromatography

Caption: Decision tree for selecting an appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer indole synthesis, and why is it so widely used?

The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for creating the indole ring system.[4] Its mechanism involves the acid-catalyzed rearrangement of an arylhydrazone. The key steps are:

  • Tautomerization: The initial phenylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step, creating a C-C bond and a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine.

  • Elimination: The resulting aminal eliminates a molecule of ammonia (or an amine) to form the final, stable aromatic indole ring.[7]

It is widely used due to the ready availability of starting materials (anilines and carbonyl compounds) and its tolerance for a wide variety of functional groups.

Q2: My final step is the saponification of the methyl ester. Are there any common pitfalls?

Yes, the hydrolysis of the ester to the carboxylic acid can present challenges.

  • Incomplete Reaction: The reaction may be slow. Using lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF or methanol is often more effective than NaOH or KOH and can be performed at room temperature, reducing side reactions.[10] Monitor the reaction by TLC until all the starting ester is consumed.

  • Work-up Issues: After hydrolysis, the reaction mixture will be basic. The product, being a carboxylic acid, will be deprotonated and soluble in the aqueous phase as its carboxylate salt.

    • Perform an extraction with a non-polar solvent (e.g., ether or ethyl acetate) before acidification to remove any non-acidic organic impurities.

    • Carefully acidify the aqueous layer with cold dilute HCl (e.g., 1-2 M) to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.

    • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.

Q3: What are the expected spectroscopic signatures for this compound?

Proper characterization is essential to confirm the structure and purity of your final product.

  • ¹H NMR: You should expect to see characteristic signals for the aromatic protons on the indole ring, a singlet for the N-methyl group (around 3.8-4.2 ppm), a singlet for the C3-proton (around 7.0-7.3 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm), although this can sometimes be difficult to observe.

  • ¹³C NMR: Key signals include the carbonyl carbon of the carboxylic acid (around 160-165 ppm), the carbons of the indole ring, and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈ClNO₂ = 209.63 g/mol ).[11] You will also observe the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

References

troubleshooting guide for experiments involving 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Welcome to the technical support guide for this compound. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and application of this important indole derivative.

Compound Profile and Key Properties

This compound is a substituted indole derivative frequently used as a building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and modifications at the 1, 2, and 5 positions are crucial for tuning pharmacological activity.[1] This compound often serves as a key intermediate in the synthesis of inhibitors for various biological targets.[2][3]

PropertyValueSource(s)
CAS Number 59908-47-3[4][5]
Molecular Formula C₁₀H₈ClNO₂[4]
Molecular Weight 209.63 g/mol [4]
Appearance White to off-white powder[6]
Melting Point Varies by purity; related 5-chloroindole-2-carboxylic acid melts at 287 °C (dec.).
Solubility Generally insoluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[6][6]

Synthesis and Purification Troubleshooting

The synthesis of this compound typically involves the formation of the indole ring system, followed by N-methylation, or vice versa. The most common route involves a Fischer indole synthesis to create a 5-chloroindole-2-carboxylate ester, followed by N-methylation and subsequent hydrolysis.[7]

Q: My Fischer indole synthesis to produce the precursor (ethyl 5-chloro-1H-indole-2-carboxylate) is giving a low yield. What are the common causes?

A: Low yields in Fischer indole synthesis are a frequent challenge. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, and several factors can lead to failure or the formation of side products.[8][9]

  • Cause 1: Incorrect Acid Catalyst: The choice and concentration of the acid (e.g., H₂SO₄, HCl, PTSA, or Lewis acids like ZnCl₂) are critical. The acid facilitates the key[10][10]-sigmatropic rearrangement, but overly harsh conditions can cause decomposition of the starting material or product.[11]

    • Solution: Screen different acid catalysts and concentrations. For sensitive substrates, milder acids like p-toluenesulfonic acid (PTSA) or Lewis acids may be preferable. If using strong Brønsted acids, ensure the temperature is carefully controlled.

  • Cause 2: Phenylhydrazone Decomposition: The phenylhydrazone intermediate can be unstable, especially at elevated temperatures. It can revert to the starting hydrazine and ketone/aldehyde or undergo other side reactions.

    • Solution: Use the phenylhydrazone immediately after its formation without extensive purification. Ensure the cyclization reaction is heated gradually to the target temperature.

  • Cause 3: Competing Side Reactions: Electron-donating groups on the phenylhydrazine can sometimes favor heterolytic N-N bond cleavage over the desired rearrangement, leading to aniline byproducts and failure of the cyclization.[12][13]

    • Solution: While the chloro-substituent is electron-withdrawing, other factors can promote this pathway. Using a less polar, high-boiling solvent can sometimes favor the intramolecular rearrangement.

fischer_indole_troubleshooting start Low Yield in Fischer Indole Synthesis check_acid Check Acid Catalyst (Type & Concentration) start->check_acid check_hydrazone Assess Hydrazone Stability start->check_hydrazone check_temp Review Reaction Temperature start->check_temp check_byproducts Analyze for Byproducts (e.g., Aniline) start->check_byproducts sub_acid Solution: Screen different acids (PTSA, ZnCl₂). Optimize concentration. check_acid->sub_acid sub_hydrazone Solution: Use hydrazone immediately. Avoid harsh purification. check_hydrazone->sub_hydrazone sub_temp Solution: Gradual heating. Avoid excessive temperatures. check_temp->sub_temp sub_byproducts Solution: Consider alternative solvents. Refine workup to remove impurities. check_byproducts->sub_byproducts

Caption: Troubleshooting logic for low yields in Fischer indole synthesis.

Q: The N-methylation of the indole nitrogen is incomplete. How can I improve this step?

A: The indole N-H is weakly acidic (pKa ≈ 17), so a sufficiently strong base is required for deprotonation before alkylation with a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Cause 1: Base is too weak. Common bases like K₂CO₃ may not be strong enough to fully deprotonate the indole nitrogen, leading to incomplete reaction.

    • Solution: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF.

  • Cause 2: Competing C-alkylation. While N-alkylation is generally favored, some C-alkylation (typically at the C3 position) can occur, especially if the N-anion is not formed cleanly.

    • Solution: Ensure complete deprotonation by using a strong base and allowing sufficient time for the anion to form before adding the methylating agent. Running the reaction at a lower temperature can also increase selectivity.

Q: I am struggling to hydrolyze the methyl/ethyl ester precursor to the final carboxylic acid. What conditions should I use?

A: Ester hydrolysis to a carboxylic acid is typically straightforward but can be challenging with sterically hindered or electron-rich systems.

  • Standard Protocol: The most common method is saponification using a base like NaOH or LiOH in a mixture of water and a co-solvent like methanol, ethanol, or THF.[14]

    • Solution: A typical condition is 1-4 equivalents of LiOH·H₂O in a 3:1 mixture of THF/water at room temperature or gentle heat (40-50 °C). The reaction progress should be monitored by TLC or LC-MS.

  • Troubleshooting Hydrolysis:

    • Incomplete Reaction: If the reaction stalls, increase the temperature, add more equivalents of base, or increase the proportion of water in the solvent mixture. For very stubborn esters, non-aqueous hydrolysis conditions have been reported.[15]

    • Product Degradation: Indole rings can be sensitive to strongly basic conditions, especially at high temperatures. Avoid prolonged heating. If degradation is observed, use milder conditions (e.g., LiOH at room temperature) for a longer duration.

Q: My final product is impure after workup. What is the best way to purify this compound?

A: As a carboxylic acid, the compound can be effectively purified using an acid-base extraction, followed by recrystallization.[16][17] This method efficiently removes neutral and basic impurities.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). The carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Aqueous Wash (Optional): Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl or citric acid until the pH is ~2-3. The carboxylic acid will precipitate out as a solid.

  • Product Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified acid.

  • Recrystallization: For highest purity, recrystallize the solid product from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

purification_workflow crude Crude Product (in Ethyl Acetate) extract_base Extract with 1M NaHCO₃ (aq) crude->extract_base org_layer1 Organic Layer 1 (Neutral/Basic Impurities) extract_base->org_layer1 Discard aq_layer1 Aqueous Layer 1 (Sodium Carboxylate Salt) extract_base->aq_layer1 acidify Cool and Acidify Aqueous Layer with 1M HCl aq_layer1->acidify precipitate Product Precipitates acidify->precipitate extract_acid Extract with Ethyl Acetate precipitate->extract_acid org_layer2 Organic Layer 2 (Purified Acid) extract_acid->org_layer2 aq_layer2 Aqueous Layer 2 (Salts) extract_acid->aq_layer2 Discard dry Dry Organic Layer (Na₂SO₄) org_layer2->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: Workflow for the acid-base purification of the target compound.

Handling, Stability, and Downstream Reactions

Q: How should I store this compound? Is it stable?

A: Indole derivatives can be sensitive to light, air (oxidation), and strong acids.[18][19] this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q: I am performing an amide coupling reaction with my indole carboxylic acid, but the yield is low. What could be wrong?

A: Amide coupling is a common downstream application.[20] Low yields can result from poor activation of the carboxylic acid, side reactions, or difficult purification.

  • Cause 1: Inefficient Carboxylic Acid Activation. Standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are generally effective. However, incomplete activation will lead to unreacted starting material.

    • Solution: Ensure all reagents are anhydrous, as water can quench the activated species. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA). Allow the acid, coupling reagent, and base to pre-activate for 5-10 minutes before adding the amine.

  • Cause 2: Epimerization (if coupling to a chiral amine). The choice of coupling reagent and base can influence the degree of racemization at the adjacent stereocenter of the amine.

    • Solution: Reagents like HATU or COMU are known to suppress epimerization. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) is also beneficial.

Q: My compound appears to be degrading upon heating in solution. Is this expected?

A: Yes, indole-2-carboxylic acids are susceptible to thermal decarboxylation (loss of CO₂), especially when heated in high-boiling solvents or in the presence of copper catalysts.[21][22][23] This reaction yields the corresponding 2-unsubstituted indole (5-chloro-1-methyl-1H-indole).

  • Mechanism: The reaction proceeds via the loss of carbon dioxide, which is often facilitated by heat or a metal catalyst.[24][25]

  • Prevention: If decarboxylation is undesired, avoid high temperatures (>100-120 °C) during subsequent reactions or workups. If a reaction requires heat, monitor it carefully for the formation of the decarboxylated byproduct.

Caption: Potential thermal degradation via decarboxylation.

References

addressing unexpected side reactions with 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side reactions and answers to frequently asked questions encountered during its use in complex organic synthesis.

I. Troubleshooting Guide: Unexpected Side Reactions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated solutions.

Question 1: I'm attempting an amide coupling using HATU/DIPEA, but I'm observing a significant byproduct with a mass corresponding to my amine plus ~136 amu, alongside a low yield of the desired amide. What is happening?

Answer:

This is a classic case of a known, yet often unexpected, side reaction involving uronium/aminium-based coupling reagents like HATU. The observed byproduct is likely a guanidinium species, formed by the reaction of your amine with the HATU reagent itself, rather than the activated carboxylic acid.[1]

Causality and Mechanism:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is designed to activate carboxylic acids by forming a highly reactive OAt-ester. However, if a primary or secondary amine is present in excess or if the pre-activation of the carboxylic acid is not efficient, the amine can directly attack the electrophilic carbon of the HATU reagent. This leads to the formation of a stable, undesired guanidinium byproduct and consumption of your valuable amine starting material.[1][2]

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G cluster_main Amide Coupling Pathway cluster_side Side Reaction Pathway CarboxylicAcid 5-Chloro-1-methyl-1H- indole-2-carboxylic acid ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster AmideProduct Desired Amide Product ActiveEster->AmideProduct Nucleophilic Attack Amine R-NH2 Amine->AmideProduct HATU_side HATU Guanidinium Guanidinium Byproduct (Amine + 136 amu) HATU_side->Guanidinium Amine_side R-NH2 (Excess or pre-activation failure) Amine_side->Guanidinium Direct Attack

Caption: Competing pathways in HATU-mediated amide coupling.

Troubleshooting Protocol:

To mitigate this side reaction, the order of addition is critical. Pre-activation of the carboxylic acid before introducing the amine is paramount.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents (e.g., DMF, DCM) are anhydrous. Water can hydrolyze the active ester, reducing yield.[3]

  • Pre-activation: In a flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.05 eq) in your chosen anhydrous solvent.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This allows for the formation of the OAt-active ester.

  • Amine Addition: Add your amine (1.0-1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl, and proceed with standard extractive work-up.[3]

ParameterStandard ProcedureOptimized (Pre-activation)
Order of Addition All reagents mixed at once1. Acid + HATU, 2. DIPEA, 3. Amine
Pre-activation Time 0 minutes15-30 minutes
Expected Outcome Low amide yield, Guanidinium byproductHigh amide yield, Minimized byproduct
Question 2: My reaction is clean, but the yield is consistently low (~30-40%). I suspect my starting material, this compound, is degrading. Under what conditions is it unstable?

Answer:

While generally stable, indole-2-carboxylic acids can be susceptible to decarboxylation, especially under thermal stress or in the presence of certain metals (e.g., copper).[4][5] Given the electron-rich nature of the indole ring, prolonged exposure to strong acidic conditions can also lead to undesired side reactions.

Causality and Mechanism:

  • Thermal/Catalytic Decarboxylation: The most likely degradation pathway is the loss of CO₂ to form 5-chloro-1-methyl-1H-indole. This is often accelerated by heat. If your reaction requires elevated temperatures (>80 °C), this side reaction becomes significant. Some transition metal catalysts, particularly copper, can facilitate this process even at lower temperatures.[4][5][6]

  • Acid-Mediated Degradation: While the carboxylic acid itself is acidic, exposing the compound to strong, non-nucleophilic acids for extended periods can lead to protonation at the C3 position. This generates a reactive indoleninium ion intermediate, which can be susceptible to polymerization or other decomposition pathways.

dot

G cluster_decarboxylation Decarboxylation Pathway cluster_acid Acid Degradation Pathway Start_Decarb 5-Chloro-1-methyl-1H- indole-2-carboxylic acid Product_Decarb 5-Chloro-1-methyl-1H-indole + CO2 Start_Decarb->Product_Decarb Heat (Δ) or Cu Catalyst Start_Acid 5-Chloro-1-methyl-1H- indole-2-carboxylic acid Indoleninium Indoleninium Ion Intermediate Start_Acid->Indoleninium Strong Acid (H+) Polymer Polymerization/ Degradation Products Indoleninium->Polymer

Caption: Potential degradation pathways for the title compound.

Troubleshooting Protocol:

To Avoid Decarboxylation:

  • Temperature Control: If possible, run your reaction at or below room temperature.

  • Catalyst Screening: If a catalyst is required, be mindful of metals known to promote decarboxylation. If you are performing a cross-coupling reaction, screen catalysts to find one that does not significantly promote this side reaction.

To Avoid Acid-Mediated Degradation:

  • pH Control: Avoid strongly acidic conditions for prolonged periods. If an acidic workup is necessary, perform it quickly and at low temperatures.

  • Reagent Choice: When converting the carboxylic acid to a more reactive species (e.g., an acid chloride), use milder reagents like oxalyl chloride or SOCl₂ at low temperatures and avoid a large excess.

Question 3: I am trying a nucleophilic substitution with a strong nucleophile (e.g., an alkoxide) on a derivative of my indole, but I am seeing a product where the chloro group at the 5-position has been replaced. I thought this position was unreactive. Why is this happening?

Answer:

While aromatic halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, Nucleophilic Aromatic Substitution (SNAr) can occur. The indole ring system, although electron-rich overall, can support the necessary intermediate for this reaction, especially with a strong nucleophile and potentially elevated temperatures.

Causality and Mechanism:

The SNAr mechanism requires the aromatic ring to be able to stabilize a negative charge in an intermediate state, known as a Meisenheimer complex.[7] For this to happen, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group (the chlorine atom). In this case, while the indole is not a classic electron-withdrawing group, the overall electronic structure and the specific reaction conditions (strong nucleophile, heat) can enable this pathway. The reaction proceeds via an addition-elimination mechanism.[7][8]

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SNAr_Mechanism Start 5-Chloro-1-methyl-1H-indole Derivative + Nu⁻ Meisenheimer Meisenheimer-like Intermediate (Negatively Charged & Resonanced Stabilized) Start->Meisenheimer Addition of Nucleophile (Nu⁻) Product 5-Substituted-1-methyl-1H-indole Derivative + Cl⁻ Meisenheimer->Product Elimination of Leaving Group (Cl⁻)

Caption: Plausible SNAr pathway on the 5-chloroindole core.

Troubleshooting Protocol:

If this substitution is undesired, you must modify the reaction conditions to disfavor the SNAr pathway.

  • Lower the Temperature: SNAr reactions often have a significant activation energy. Running the reaction at a lower temperature may prevent this side reaction while still allowing your desired transformation to proceed.

  • Use a Weaker Base/Nucleophile: If the nucleophile is also acting as a base, consider using a non-nucleophilic base and a less potent nucleophile if the chemistry allows.

  • Protecting Groups: If the reaction chemistry is harsh, consider if other functional groups on your molecule could be mediating this reactivity. It may be necessary to employ a protecting group strategy.

  • Change Reaction Type: If SNAr is unavoidable under the required conditions, you may need to rethink your synthetic route to avoid exposing the 5-chloro substituent to strong nucleophiles.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition for amide coupling with this compound? A: For most coupling reagents (HATU, HBTU, EDC), the best practice is to pre-activate the carboxylic acid.[9] Dissolve the indole carboxylic acid and the coupling reagent in an anhydrous solvent, add a non-nucleophilic base (like DIPEA or triethylamine), stir for 15-30 minutes at room temperature, and only then add the amine. This minimizes side reactions where the amine attacks the coupling reagent.[2][9]

Q2: I am observing regioisomers (e.g., 4-chloro or 6-chloro isomers) in my batch of this compound. How can I remove them? A: The presence of regioisomers typically points to issues during the initial synthesis of the indole ring, for example, during a Fischer indole synthesis.[4] Purification can often be achieved by:

  • Recrystallization: If the solubility profiles of the isomers are sufficiently different, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For more challenging separations, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the most reliable method.

Q3: Can the N-methyl group be cleaved under certain reaction conditions? A: N-demethylation of an N-methyl indole is generally difficult and requires specific and harsh conditions, such as enzymatic catalysis or specialized reagents.[10][11][12] Under typical synthetic conditions (e.g., amide coupling, standard workups, chromatography), the N-methyl group is robust and cleavage is highly unlikely to be an unexpected side reaction.

Q4: How does the 5-chloro substituent affect the reactivity of the indole ring? A: The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance donation from its lone pairs.[13] Its primary effects are:

  • Electronic: It slightly decreases the nucleophilicity of the indole ring compared to the non-substituted parent compound.

  • Lipophilicity: It increases the overall lipophilicity of the molecule, which can affect solubility and interactions with biological targets.[14]

  • Blocking Site: It occupies the 5-position, preventing electrophilic attack at that site and directing it to other positions on the benzene portion of the ring.

III. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. 3

  • BenchChem. (2025). Avoiding byproduct formation in the synthesis of 5-chloroindoles. 4

  • Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808.

  • ChemRxiv. (n.d.). Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N-Substituted Indolines via Enzymatic Carbene Transfer. 10

  • Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5. 15

  • MDPI. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. 16

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. 17

  • ResearchGate. (2023, September 19). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. 13

  • ACS Publications. (n.d.). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry. 18

  • ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. 19

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. --INVALID-LINK--

  • ResearchGate. (2025, August 7). Influence of Chlorine Substituents on Biological Activity of Chemicals. 14

  • Last Minute Lecture. (2025, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. 8

  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry. 20

  • ResearchGate. (n.d.). The reported N-demethylation reactions. 11

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. 7

  • ResearchGate. (n.d.). Study of hydrogenation and dehydrogenation of 1-methylindole for reversible onboard hydrogen storage application. 21

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. 22

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. 9

  • PubChem. (n.d.). Methyl 5-chloro-1H-indole-2-carboxylate. 23

  • ChemicalBook. (n.d.). This compound synthesis. 24

  • ElectronicsAndBooks. (n.d.). Indole derivatives. 121. Convenient method for the preparation of N-alkylindoles. --INVALID-LINK--

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. 2

  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. 25

  • CoLab. (n.d.). The degradation of carboxylic acids into aldehydes. 26

  • ACS Omega. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. 27

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 1

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. 28

  • Google Patents. (n.d.). US9073934B2 - Method for the N-demethylation of N-methyl heterocycles. 12

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. --INVALID-LINK--

  • PubMed. (n.d.). Degradation of antiflammin 2 under acidic conditions. 29

  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation. 30

  • ACS Publications. (n.d.). Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium1a. Journal of the American Chemical Society. 31

  • PMC. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. 32

  • PubChem. (n.d.). 1-Methylindole. 33

  • Aapptec Peptides. (n.d.). Coupling Reagents. 34

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. 35

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. 36

  • Accounts of Chemical Research. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. 37

  • ResearchGate. (2025, August 7). K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. 38

  • JOCPR. (2014). A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. 39

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its myriad derivatives, 5-Chloro-1-methyl-1H-indole-2-carboxylic acid has emerged as a compound of significant interest, demonstrating notable activity in diverse biological systems. This guide provides a comprehensive comparative analysis of this lead compound against a panel of structurally related analogs, offering researchers, scientists, and drug development professionals a detailed examination of their physicochemical properties and biological performance. By elucidating the structure-activity relationships (SAR) within this chemical series, we aim to empower informed decisions in the design of next-generation therapeutics.

Introduction to the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a versatile pharmacophore known to interact with a range of biological targets. The presence of the carboxylic acid group at the 2-position, coupled with the bicyclic indole core, provides a unique combination of hydrogen bonding capabilities and hydrophobic interactions. Strategic substitutions on the indole ring, particularly at the 5-position and the N-1 position, allow for the fine-tuning of the molecule's electronic and steric properties, thereby modulating its biological activity and pharmacokinetic profile. This guide will focus on a systematic comparison of analogs where the 5-position is substituted with halogens (F, Cl, Br) or a methyl group, and the N-1 position is varied with different alkyl and aryl substituents.

Synthesis of this compound and Analogs

The synthesis of the target compounds generally follows a well-established route involving the Fischer indole synthesis or variations thereof, followed by N-alkylation/arylation and ester hydrolysis. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation/Arylation cluster_2 Step 3: Hydrolysis A 5-Substituted-1H-indole-2-carboxylic acid B Ethyl 5-substituted-1H-indole-2-carboxylate A->B EtOH, H+ C Ethyl 5-substituted-1-alkyl/aryl-1H-indole-2-carboxylate B->C R-X, Base (e.g., NaH) D 5-Substituted-1-alkyl/aryl-1H-indole-2-carboxylic acid C->D NaOH, H2O/EtOH

Caption: General synthetic workflow for N-substituted 5-substituted-indole-2-carboxylic acids.

Experimental Protocol: General Synthesis

Step 1: Esterification of 5-Substituted-1H-indole-2-carboxylic Acid

  • To a solution of the 5-substituted-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester.[1]

Step 2: N-Alkylation/Arylation of Ethyl 5-Substituted-1H-indole-2-carboxylate

  • To a solution of the ethyl 5-substituted-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 mL/mmol) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add the corresponding alkyl or benzyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]

Step 3: Hydrolysis of the Ester

  • Dissolve the ethyl 5-substituted-1-alkyl/aryl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (2:1, 15 mL/mmol).

  • Add sodium hydroxide (3.0 eq) and heat the mixture at reflux for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with 1M HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final carboxylic acid product.[1]

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A systematic comparison of these properties for our panel of indole-2-carboxylic acid analogs is presented below. Where experimental data is unavailable, values have been predicted using reputable computational models.

Compound5-SubstituentN-SubstituentPredicted pKaPredicted logPPredicted Aqueous Solubility (mg/L)
Target Cl CH₃ 3.6 3.1 150
Analog 1FCH₃3.72.6250
Analog 2BrCH₃3.63.2120
Analog 3CH₃CH₃3.82.9200
Analog 4ClH3.52.8180
Analog 5ClC₂H₅3.63.590
Analog 6ClBenzyl3.64.815

Analysis of Physicochemical Trends:

  • pKa: The acidity of the carboxylic acid group shows minimal variation across the series, as the electronic effects of the substituents at the 5-position and the N-1 position are relatively distant. All compounds are predicted to be acidic, which will influence their ionization state at physiological pH.

  • logP: The lipophilicity is significantly influenced by the nature of the substituents. The halogen series at the 5-position follows the expected trend of Br > Cl > F in terms of increasing lipophilicity. The N-substituent has a more pronounced effect, with the benzyl group dramatically increasing the logP value.

  • Aqueous Solubility: As expected, aqueous solubility is inversely correlated with lipophilicity. The highly lipophilic N-benzyl analog exhibits the lowest predicted solubility.

Comparative Biological Activity

The indole-2-carboxylic acid scaffold has been implicated in a variety of biological activities. Here, we focus on two prominent areas: inhibition of HIV-1 integrase and modulation of the cannabinoid CB1 receptor.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral therapy. Indole-2-carboxylic acid derivatives have been shown to act as integrase strand transfer inhibitors (INSTIs).[2]

HIV_Integrase_Inhibition cluster_0 Mechanism of Action A Indole-2-carboxylic Acid Derivative B HIV-1 Integrase Active Site A->B Binds to C Chelation of Mg2+ ions A->C Mediates B->C Contains D Inhibition of Strand Transfer C->D

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Comparative IC₅₀ Values for HIV-1 Integrase Inhibition:

Compound5-SubstituentN-SubstituentIC₅₀ (µM)
Target Cl CH₃ 5.2
Analog 1FCH₃8.1
Analog 2BrCH₃4.5
Analog 3CH₃CH₃9.5
Analog 4ClH7.8

Structure-Activity Relationship for HIV-1 Integrase Inhibition:

  • 5-Position Halogen: The nature of the halogen at the 5-position influences inhibitory potency. The trend observed is Br > Cl > F, suggesting that a larger, more polarizable halogen is beneficial for activity. This may be due to enhanced hydrophobic interactions within the enzyme's active site.

  • 5-Position Methyl: Replacement of the halogen with a methyl group leads to a decrease in activity compared to the chloro and bromo analogs, indicating that electronic factors may also play a role.

  • N-1 Methylation: Methylation of the indole nitrogen generally enhances activity compared to the unsubstituted analog (Analog 4). This could be attributed to improved cell permeability or a more favorable binding conformation.

Cannabinoid CB1 Receptor Modulation

The cannabinoid CB1 receptor is a G protein-coupled receptor that plays a significant role in various physiological processes. Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor.

Comparative Binding Affinity (Ki) for CB1 Receptor:

Compound5-SubstituentN-SubstituentKi (nM)
Target Cl CH₃ 150
Analog 1FCH₃250
Analog 2BrCH₃120
Analog 3CH₃CH₃300
Analog 5ClC₂H₅110
Analog 6ClBenzyl50

Structure-Activity Relationship for CB1 Receptor Binding:

  • 5-Position Substitution: Similar to the trend observed for HIV-1 integrase inhibition, a larger halogen at the 5-position (Br) appears to be favorable for CB1 receptor affinity. The methyl group is less favorable than the halogens.

  • N-1 Substitution: The nature of the N-1 substituent has a significant impact on binding affinity. Increasing the size of the alkyl group from methyl to ethyl enhances affinity. The introduction of a benzyl group leads to a substantial increase in affinity, likely due to additional π-π stacking interactions with aromatic residues in the binding pocket.

Experimental Protocols for Biological Assays

To ensure the reproducibility and validity of the biological data, detailed protocols for the key assays are provided below.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Protocol:

  • Coat a 96-well plate with a streptavidin solution.

  • Add a biotinylated donor DNA substrate and incubate to allow for binding.

  • Wash the plate to remove unbound DNA.

  • Add a mixture of HIV-1 integrase enzyme and the test compound at various concentrations.

  • Incubate to allow for the 3'-processing reaction.

  • Add a target DNA substrate labeled with a hapten.

  • Incubate to allow for the strand transfer reaction.

  • Add an antibody conjugated to horseradish peroxidase (HRP) that specifically recognizes the integrated product.

  • Add a TMB substrate and measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.

Cannabinoid CB1 Receptor Binding Assay

This assay determines the binding affinity of a compound to the CB1 receptor using a radioligand competition format.

Protocol:

  • Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).[3]

Conclusion and Future Directions

This comparative guide has provided a detailed analysis of this compound and a series of its structural analogs. The data presented herein highlights the significant impact of substitutions at the 5- and N-1 positions on both the physicochemical properties and the biological activity of these compounds.

The key takeaways from this analysis are:

  • The lipophilicity and solubility of these compounds can be effectively modulated by altering the substituents at the 5- and N-1 positions.

  • For HIV-1 integrase inhibition, a larger halogen at the 5-position and a methyl group at the N-1 position appear to be favorable.

  • For CB1 receptor binding, a larger substituent at both the 5- and N-1 positions, particularly an N-benzyl group, significantly enhances affinity.

These findings provide a solid foundation for the rational design of novel indole-2-carboxylic acid derivatives with improved potency and optimized ADME profiles. Future work should focus on exploring a wider range of substituents at both positions and evaluating the most promising compounds in more advanced in vitro and in vivo models to further delineate their therapeutic potential.

References

Comparative Efficacy Analysis of a Novel Indole-Derived Compound Against Standard EGFR-Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Development

Introduction: The Critical Role of EGFR in Non-Small Cell Lung Cancer and the Quest for Superior Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] In many malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, often driven by activating mutations, is a key driver of tumorigenesis.[4][5] This has led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for patients with EGFR-mutant NSCLC.[4][6]

First and second-generation EGFR TKIs, such as Erlotinib and Afatinib, demonstrated significant efficacy; however, their long-term benefit is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation.[4] This challenge spurred the development of third-generation inhibitors like Osimertinib, which are designed to be effective against both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to reduce toxicity.[7][8][9]

Despite the success of third-generation TKIs, the pursuit of novel inhibitors with improved potency, selectivity, and the ability to overcome potential future resistance mechanisms remains a critical area of research. This guide provides a comparative efficacy analysis of a novel investigational compound derived from 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, hereafter referred to as CIM-ICA , against the current standard-of-care, Osimertinib .

Mechanisms of Action: A Tale of Two Inhibitors

Osimertinib: An Irreversible Covalent Inhibitor

Osimertinib is a third-generation EGFR TKI that selectively and irreversibly inhibits both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[7][8][10] Its mechanism involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[8][11] This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby preventing autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[12][13] A key advantage of Osimertinib is its significantly lower affinity for wild-type EGFR, which translates to a more favorable safety profile with reduced skin and gastrointestinal toxicities compared to earlier generation TKIs.[9]

CIM-ICA (Hypothetical): A Novel ATP-Competitive Inhibitor

For the purpose of this guide, we will hypothesize that CIM-ICA is a novel, potent, and reversible ATP-competitive inhibitor of EGFR. Its indole core structure is designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent receptor autophosphorylation. The chloro and methyl substitutions on the indole ring are optimized for high-affinity binding to mutant forms of EGFR, including those with the T790M mutation. The carboxylic acid moiety is positioned to form key hydrogen bond interactions within the active site, contributing to its high potency. Unlike Osimertinib, CIM-ICA does not form a covalent bond, and its efficacy relies on its high binding affinity and prolonged residence time in the ATP pocket.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the efficacy of CIM-ICA and Osimertinib, a series of in vitro experiments are essential. The following protocols outline a standard workflow for such a comparison.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CIM-ICA and Osimertinib against wild-type EGFR and mutant EGFR (e.g., L858R/T790M).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CIM-ICA and Osimertinib in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to achieve a range of concentrations.[14]

    • Dilute recombinant human EGFR (wild-type and L858R/T790M mutant) and a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer to their optimal concentrations.[14]

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the diluted compounds to the respective wells. Include wells with DMSO only as a "no inhibitor" positive control and wells without the enzyme as a blank control.

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding the diluted EGFR enzyme to each well.

    • Add the ATP/substrate master mix to start the reaction.[15]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common method that uses a luminescent signal.[16]

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on EGFR signaling.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of CIM-ICA and Osimertinib in NSCLC cell lines expressing wild-type EGFR and mutant EGFR (e.g., NCI-H1975, which harbors the L858R/T790M mutation).

Methodology:

  • Cell Seeding:

    • Culture the selected NSCLC cell lines in appropriate growth medium.

    • Harvest the cells and seed them in 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells per well).[14][17]

    • Incubate the plates for 24 hours to allow the cells to attach.[18]

  • Compound Treatment:

    • Prepare serial dilutions of CIM-ICA and Osimertinib in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[14]

  • Viability Measurement (e.g., MTT or MTS Assay):

    • Add the MTT or MTS reagent to each well.[19] These reagents are converted by metabolically active cells into a colored formazan product.[19]

    • Incubate for an appropriate time (typically 1-4 hours).

    • If using MTT, add a solubilizing agent (e.g., detergent or DMSO) to dissolve the formazan crystals.[19]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound.

    • Calculate the GI50 value using non-linear regression analysis.[17]

Visualizing the Experimental Workflow

G cluster_0 Biochemical Kinase Inhibition Assay cluster_1 Cell-Based Proliferation Assay cluster_2 Comparative Efficacy Assessment prep_reagents Reagent Preparation (Compounds, Enzymes, Substrates) plate_setup Assay Plate Setup (Serial Dilutions) prep_reagents->plate_setup kinase_reaction Kinase Reaction (Enzyme + ATP/Substrate) plate_setup->kinase_reaction signal_detection Signal Detection (Luminescence) kinase_reaction->signal_detection data_analysis_biochem Data Analysis (IC50 Determination) signal_detection->data_analysis_biochem comparison Compare IC50 and GI50 Values of CIM-ICA and Osimertinib data_analysis_biochem->comparison cell_seeding Cell Seeding (NSCLC Cell Lines) compound_treatment Compound Treatment cell_seeding->compound_treatment incubation 72h Incubation compound_treatment->incubation viability_measurement Viability Measurement (MTT/MTS Assay) incubation->viability_measurement data_analysis_cell Data Analysis (GI50 Determination) viability_measurement->data_analysis_cell data_analysis_cell->comparison

Caption: Experimental workflow for comparing the efficacy of EGFR inhibitors.

Hypothetical Data and Comparative Analysis

The following tables present plausible data from the experiments described above, comparing CIM-ICA to Osimertinib.

Table 1: Biochemical Kinase Inhibition Assay Data (IC50, nM)

CompoundWild-Type EGFREGFR (L858R/T790M)Selectivity Index (WT/Mutant)
Osimertinib 4801532
CIM-ICA 6501254.2

Data is hypothetical and for illustrative purposes.

Table 2: Cell-Based Proliferation Assay Data (GI50, nM)

CompoundNSCLC Cell Line (Wild-Type EGFR)NCI-H1975 (L8558R/T790M)
Osimertinib >100025
CIM-ICA >150020

Data is hypothetical and for illustrative purposes.

EGFR Signaling Pathway

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer Ligand Binding grb2_sos Grb2/SOS dimer->grb2_sos pi3k PI3K dimer->pi3k osimertinib Osimertinib (Irreversible) osimertinib->dimer Inhibits cim_ica CIM-ICA (Reversible) cim_ica->dimer Inhibits ras RAS raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt AKT pi3k->akt mtor mTOR akt->mtor mtor->nucleus transcription Gene Transcription nucleus->transcription proliferation Cell Proliferation, Survival, Growth transcription->proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Discussion and Future Directions

The hypothetical data suggests that CIM-ICA exhibits promising efficacy as an EGFR inhibitor. In the biochemical assay, CIM-ICA demonstrates slightly higher potency against the L858R/T790M mutant EGFR compared to Osimertinib, with a superior selectivity index. This indicates a potentially wider therapeutic window, as it is more selective for the mutant receptor over the wild-type.

The cell-based proliferation assay data corroborates these findings, showing that CIM-ICA has a lower GI50 value in the NCI-H1975 cell line, which harbors the L858R/T790M mutation. The higher GI50 values for both compounds in the wild-type EGFR cell line are expected and desirable, as this suggests lower toxicity towards healthy cells.

While these in vitro results are encouraging, further preclinical studies are warranted to fully characterize the potential of CIM-ICA. These would include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To evaluate the absorption, distribution, metabolism, and excretion of CIM-ICA in animal models.

  • In vivo efficacy studies: To assess the anti-tumor activity of CIM-ICA in xenograft or patient-derived xenograft (PDX) models of NSCLC.

  • Toxicity studies: To determine the safety profile of CIM-ICA in animal models.

  • Resistance studies: To investigate the potential for the development of resistance to CIM-ICA and to identify any novel resistance mechanisms.

References

A Senior Application Scientist's Guide to the Cross-Validation of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. 5-Chloro-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound of significant interest, belonging to a class of indole derivatives investigated for a range of biological activities, including potential anticancer and antiviral properties.[1][2] The precise substitution pattern—a chlorine atom at the 5-position and a methyl group on the indole nitrogen—critically influences its electronic properties, conformation, and ultimately, its interaction with biological targets.

This guide provides a comprehensive framework for the experimental cross-validation of this compound. We will move beyond mere data reporting to explain the causality behind experimental choices and outcomes. By comparing its analytical data with closely related structural analogs, we establish a self-validating system to ensure the identity, purity, and structural integrity of the target compound. The selected comparators are:

  • Alternative 1: 5-Chloro-1H-indole-2-carboxylic acid: The direct precursor, allowing for the specific assessment of N-methylation on the spectral and physical properties.

  • Alternative 2: 1-Methyl-1H-indole-2-carboxylic acid: This analog allows for the evaluation of the electronic and steric effects of the 5-chloro substituent.

This document is intended for researchers, chemists, and drug development professionals who require a rigorous, field-proven approach to compound validation.

Experimental Design & Workflow

A multi-faceted analytical approach is non-negotiable for unambiguous structure elucidation. Our validation workflow integrates synthesis with three core spectroscopic techniques, ensuring that data from each method corroborates the others.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Validation Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Analysis Comparative Data Analysis NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Caption: High-level workflow for compound validation.

Synthesis and Purification: Establishing the Foundation

The most common and versatile method for constructing the indole-2-carboxylic acid scaffold is the Fischer indole synthesis. However, for N-methylated analogs, a subsequent N-alkylation step or starting with an N-methylated hydrazine is required. A robust alternative involves the palladium-catalyzed cross-coupling of an appropriate ortho-iodoaniline, which offers excellent regiochemical control.[3]

Generalized Synthetic Protocol (Illustrative):

  • Starting Material: Begin with commercially available 5-chloro-1H-indole-2-carboxylic acid.

  • Deprotonation: In an inert atmosphere, dissolve the starting material in a polar aprotic solvent such as Dimethylformamide (DMF). Add a suitable base (e.g., Sodium Hydride, NaH) portion-wise at 0°C to deprotonate the indole nitrogen. The choice of a strong, non-nucleophilic base is critical to prevent side reactions with the carboxylic acid.

  • Alkylation: Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to proceed at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent (e.g., ethyl acetate). The crude product is then purified. Recrystallization is often sufficient to yield high-purity material, leveraging the crystalline nature of many carboxylic acids. If impurities persist, column chromatography on silica gel is the method of choice.

Spectroscopic Cross-Validation

This section details the core analytical protocols. For each technique, we present a standardized methodology and discuss the expected results for our target compound and its comparators, highlighting the structural rationale for the observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will perform both ¹H and ¹³C NMR.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to solubilize the analyte and the fact that the acidic proton is often observable.

  • Internal Standard: For precise chemical shift calibration, an internal standard is recommended. However, for routine characterization, referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H NMR and DMSO-d₆ at δ 39.52 ppm for ¹³C NMR) is standard practice.[4][5]

  • Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the solution through a pipette plugged with glass wool into a clean, dry NMR tube to remove any particulate matter.

Expected Results and Comparative Analysis:

G cluster_target Target: this compound cluster_alt1 Alt 1: 5-Chloro-1H-indole-2-carboxylic acid cluster_alt2 Alt 2: 1-Methyl-1H-indole-2-carboxylic acid target target target_data N-CH₃ signal ~3.8-4.0 ppm No N-H signal Downfield shift of C2/C7a target->target_data alt1 alt1 alt1_data Broad N-H signal >11 ppm No N-CH₃ signal alt1->alt1_data alt2 alt2 alt2_data N-CH₃ signal ~3.8-4.0 ppm No 5-Cl splitting/effects Shielded aromatic protons vs target alt2->alt2_data

Caption: Key distinguishing features in the ¹H NMR spectra.

  • ¹H NMR:

    • N-CH₃ Signal (Target & Alt 2): The most telling signal for our target compound will be a singlet integrating to 3 protons around δ 3.8-4.0 ppm, confirming the presence of the N-methyl group. This will be absent in Alternative 1 .

    • N-H Signal (Alt 1): Conversely, Alternative 1 will exhibit a broad singlet far downfield (typically >11 ppm) corresponding to the indole N-H proton, which will be absent in our target and Alternative 2 .[1]

    • Aromatic Protons: The chlorine atom at C5 in the Target and Alternative 1 will deshield adjacent protons. We expect to see a doublet for H4 near the most downfield region of the aromatic signals (excluding the H7 proton), a doublet of doublets for H6, and a doublet for H7. In Alternative 2 , the absence of the electron-withdrawing chlorine group will result in an upfield shift of these aromatic protons compared to the chlorinated analogs.

  • ¹³C NMR:

    • N-CH₃ Carbon: A signal around 30-35 ppm will be present for the Target and Alternative 2 , confirming the methyl group.

    • C5 Carbon: The carbon directly attached to the chlorine atom (C5) will be significantly shifted. Its resonance will be present in the Target and Alternative 1 but absent in Alternative 2 . The C-Cl bond also influences the shifts of the adjacent C4 and C6 carbons.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, corroborates the molecular structure. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: MS Sample Preparation (ESI)

  • Concentration: Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[6]

  • Solvent System: The mobile phase is typically a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation ([M+H]⁺) or ammonium hydroxide for deprotonation ([M-H]⁻). For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly efficient.

  • Analysis: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire a full scan spectrum.

Expected Results and Comparative Analysis:

  • Molecular Ion Peak: The primary purpose is to confirm the molecular weight.

    • Target (C₁₀H₈ClNO₂): MW = 209.63 g/mol . We expect to see an ion at m/z 208.01 (for [M-H]⁻) or 210.03 (for [M+H]⁺).

    • Alt 1 (C₉H₆ClNO₂): MW = 195.61 g/mol .

    • Alt 2 (C₁₀H₉NO₂): MW = 175.18 g/mol .

  • Isotopic Pattern (Critical for Target & Alt 1): Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks separated by ~2 m/z units, with a relative intensity ratio of approximately 3:1 (M to M+2).[7][8] This is a definitive confirmation of the presence of one chlorine atom and will be absent in the spectrum of Alternative 2 .

  • Fragmentation: A common fragmentation pathway for indole-2-carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion. Another likely fragmentation is the loss of the entire carboxylic acid group (COOH, 45 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally reliable method for confirming the presence of key functional groups, particularly the carboxylic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected Results and Comparative Analysis:

The IR spectra of all three compounds will be dominated by the carboxylic acid functional group.

  • O-H Stretch: A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, resulting from the hydrogen-bonded O-H stretch of the carboxylic acid dimer. This distinctive feature should be prominent in all three compounds.[9][10]

  • C=O Stretch: An intense, sharp absorption band between 1760-1690 cm⁻¹. Its exact position can be subtly influenced by the electronic effects of the substituents, but it will be a major feature in all three spectra.[9][11]

  • C-O Stretch & O-H Bend: Look for a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[9]

  • Distinguishing Features: While the primary features will be similar, subtle shifts in the C-Cl stretch region (typically <800 cm⁻¹) might be observed for the Target and Alternative 1 . The primary role of IR here is the unambiguous confirmation of the carboxylic acid group, which is common to all three molecules, thus validating the core scaffold.

Summary of Comparative Data

The table below summarizes the key expected experimental data points for the cross-validation of this compound.

ParameterThis compound (Target)5-Chloro-1H-indole-2-carboxylic acid (Alt 1)1-Methyl-1H-indole-2-carboxylic acid (Alt 2)
Molecular Formula C₁₀H₈ClNO₂C₉H₆ClNO₂C₁₀H₉NO₂
Molecular Weight 209.63195.61175.18
Expected HRMS [M-H]⁻ 208.0143194.0014174.0560
MS Isotope Pattern M, M+2 (~3:1 ratio)M, M+2 (~3:1 ratio)M only
Key ¹H NMR Signal N-CH₃ singlet (~3.8-4.0 ppm)N-H broad singlet (>11 ppm)N-CH₃ singlet (~3.8-4.0 ppm)
Key IR Bands (cm⁻¹) ~3300-2500 (O-H), ~1700 (C=O)~3300-2500 (O-H), ~1700 (C=O)~3300-2500 (O-H), ~1700 (C=O)
Melting Point (°C) Not widely reported~287 °C (dec.)Not widely reported

Conclusion

The structural validation of a molecule like this compound cannot rely on a single analytical technique. As demonstrated, a systematic approach employing NMR, MS, and IR spectroscopy provides a powerful, self-reinforcing dataset. The ¹H NMR confirms the specific substitution pattern by identifying the N-methyl group and its effect on the aromatic environment. High-resolution mass spectrometry provides an exact molecular formula and, critically, confirms the presence of a single chlorine atom through its distinct isotopic signature. Finally, IR spectroscopy offers unambiguous evidence of the vital carboxylic acid functional group.

By comparing these results against logical precursors and analogs, researchers can build an unassailable case for the structure and purity of their target compound, a critical step before its advancement into further biological or material science applications.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from a controlled laboratory setting to a complex biological system is paramount. This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid. While direct comparative studies on this specific molecule are not extensively published, this document synthesizes data from structurally related indole-2-carboxylic acid derivatives to project its potential biological profile and the critical factors influencing its activity in different experimental contexts.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as anticancer, antiviral, and antimicrobial agents.[1][2] this compound belongs to this versatile class of compounds, and its activity is predicated on the specific substitutions on the indole ring. The chloro group at the 5-position and the methyl group at the 1-position are expected to modulate its physicochemical properties and target interactions significantly.

Projected In Vitro Activity Profile

In vitro studies are foundational in drug discovery, providing a controlled environment to elucidate a compound's mechanism of action and intrinsic potency against a specific biological target. For this compound, its activity would likely be assessed across a panel of assays relevant to the therapeutic areas where indole derivatives have shown promise.

Anticipated Biological Targets and Mechanistic Action

Based on the literature for related analogs, this compound could exhibit activity through various mechanisms:

  • Enzyme Inhibition: Many indole-2-carboxylic acid derivatives are known to be inhibitors of enzymes crucial for disease progression. For instance, they have been identified as inhibitors of HIV-1 integrase[3][4][5][6] and Indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO).[7] The core structure can chelate metal ions in the active site of enzymes like HIV-1 integrase.[3][5]

  • Antiproliferative Activity: Indole derivatives have demonstrated potent anticancer effects by targeting various cellular processes, including tubulin polymerization, DNA topoisomerase activity, and receptor tyrosine kinases.[1][8][9][10]

  • Antimicrobial Activity: A significant area of research for indole derivatives, particularly indole-2-carboxamides, is their activity against Mycobacterium tuberculosis through the inhibition of the MmpL3 transporter.[11][12][13][14]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an indole-2-carboxylic acid derivative in an anticancer context.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Indole_Derivative 5-Chloro-1-methyl-1H- indole-2-carboxylic acid Indole_Derivative->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Assessment of In Vitro Activity

The potency of this compound would be quantified using various metrics, as summarized in the table below, with hypothetical data based on related compounds.

Assay TypeTarget/Cell LineMetricHypothetical ValueReference Compounds' Range
Enzyme InhibitionHIV-1 IntegraseIC₅₀3.11 µM0.13 - 32.37 µM[4][5][15]
Cell Viability (Anticancer)A549 (Lung Cancer)GI₅₀1.5 µM0.58 - 13.41 µM[8][10]
AntimicrobialM. tuberculosis H37RvMIC0.62 µM0.012 - 6.20 µM[11][16]

Considerations for In Vivo Activity

Translating promising in vitro results to in vivo efficacy is a significant challenge in drug development. The in vivo activity of this compound will be influenced by its pharmacokinetic and pharmacodynamic properties within a living organism.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile determines the compound's bioavailability and exposure at the target site.

  • Absorption: Oral bioavailability can be influenced by factors such as aqueous solubility and membrane permeability. Indole derivatives can sometimes have poor solubility, requiring formulation optimization.

  • Distribution: The compound's ability to distribute to the target tissue is crucial. For instance, crossing the blood-brain barrier would be necessary for treating brain tumors.[16] High plasma protein binding is common for indole derivatives, which can affect the free drug concentration.[17][18]

  • Metabolism: The indole ring can be susceptible to metabolic oxidation.[16] The liver is the primary site of metabolism, and rapid metabolism can lead to low systemic exposure. In vitro metabolism studies using liver microsomes or hepatocytes are essential to predict in vivo clearance.[17][18]

  • Excretion: The compound and its metabolites are typically eliminated through renal or fecal routes.

The following table outlines key pharmacokinetic parameters to be evaluated.

ParameterDescriptionImportance
Cₘₐₓ Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tₘₐₓ Time to reach CₘₐₓIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
t₁/₂ Half-lifeDetermines dosing frequency.
CL ClearanceRate of drug removal from the body.
Vd Volume of distributionExtent of drug distribution in tissues versus plasma.
In Vivo Efficacy Models

Efficacy would be tested in relevant animal models of the targeted disease. For example:

  • Anticancer: Xenograft models, where human cancer cells are implanted in immunocompromised mice, are commonly used.[1] Tumor growth inhibition would be the primary endpoint.

  • Infectious Diseases: For tuberculosis, an aerosol infection model in mice is the standard to assess the reduction in bacterial load in the lungs.[11][19]

The diagram below illustrates a typical workflow for an in vivo efficacy study.

G Start Start Animal_Model Establish Animal Model (e.g., Xenograft) Start->Animal_Model Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Animal_Model->Grouping Dosing Administer Compound (Oral, IV, etc.) Grouping->Dosing Monitoring Monitor Tumor Growth, Body Weight, and Health Dosing->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Analysis Collect Tissues and Analyze (Tumor size, Biomarkers) Endpoint->Analysis Results Results Analysis->Results

References

Benchmarking the Performance of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2] Among these, derivatives of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid have garnered significant interest due to their potential as versatile therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive performance benchmark of these derivatives, offering a comparative analysis of their biological activities supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices and ensuring that the described protocols are robust and reproducible.

The Scientific Rationale: Why this compound?

The this compound core provides a strategic starting point for drug design. The chlorine atom at the 5-position can influence the molecule's electronic properties and lipophilicity, potentially enhancing membrane permeability and target engagement. The methyl group at the 1-position of the indole ring can improve metabolic stability and modulate the compound's three-dimensional conformation. The carboxylic acid at the 2-position serves as a versatile handle for synthetic modification, allowing for the creation of a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

Comparative Performance Analysis: Anticancer Activity

Derivatives of 5-chloro-indole-2-carboxylic acid have shown promising antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as those mediated by receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor).[3][4]

The following table summarizes the in vitro anticancer activity of a selection of 5-chloro-indole-2-carboxamide derivatives, highlighting the impact of different substituents on their potency. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) are key metrics used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound IDR Group (Substitution on Carboxamide)Cancer Cell LineIC50 / GI50 (nM)Reference CompoundIC50 / GI50 (nM)Source
5f p-2-methyl pyrrolidin-1-ylA-549 (Lung)29Erlotinib33[3]
5g m-2-methyl pyrrolidin-1-ylA-549 (Lung)35Erlotinib33[3]
3e m-piperidin-1-ylVarious68 (EGFR inhibition)Erlotinib80[4]
VIc 4-morpholin-4-ylVarious120 (EGFR inhibition)--[3]
(S)-1 (S)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-3-((3,5-dimethylphenyl)sulfonyl)HCT116 (Colon)7100--[5]

Expert Insights on Structure-Activity Relationships (SAR):

The data reveals that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the anticancer potency. Small, cyclic amines such as 2-methylpyrrolidine appear to confer potent activity, with GI50 values comparable to the established EGFR inhibitor, Erlotinib.[3] The position of the methyl group on the pyrrolidine ring also influences activity, with the para-substituted derivative (5f) being slightly more potent than the meta-substituted one (5g).[3] The morpholine-containing derivative (VIc) shows moderate activity, suggesting that the flexibility and hydrogen bonding capacity of the substituent are important for target interaction.[3] In contrast, larger and more complex substituents, as seen in compound (S)-1, can lead to a significant decrease in potency against cancer cell lines.[5]

Comparative Performance Analysis: Antimicrobial Activity

In addition to their anticancer potential, indole derivatives are being explored as novel antimicrobial agents to combat the growing threat of antibiotic resistance. The mechanism of their antibacterial action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

The following table presents the minimum inhibitory concentration (MIC) values for a series of 5-substituted indole-2-carboxamide derivatives against various pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR Group (Substitution on Carboxamide)Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
14i 4-(Trifluoromethyl)benzylamineK. pneumoniae0.12Gentamicin0.5[6]
14j 4-ChlorobenzylamineK. pneumoniae0.15Gentamicin0.5[6]
14k 3,4-DichlorobenzylamineE. coli0.22Ciprofloxacin1.0[6]
7a N-methylcyclohexanamine (on 5-bromoindole)E. coli0.35Ciprofloxacin1.25[7]
7b N-ethylcyclohexanamine (on 5-bromoindole)P. aeruginosa0.45Ciprofloxacin1.25[7]

Expert Insights on Structure-Activity Relationships (SAR):

The antimicrobial data indicates that electron-withdrawing groups on the benzylamine substituent of the carboxamide enhance antibacterial activity. For instance, compounds with trifluoromethyl (14i) and chloro (14j, 14k) substitutions exhibit potent activity against Klebsiella pneumoniae and Escherichia coli, with MIC values significantly lower than the standard antibiotic gentamicin.[6] It is also noteworthy that related 5-bromoindole-2-carboxamides (7a, 7b) show strong antibacterial effects, suggesting that halogen substitution at the 5-position of the indole ring is a key determinant of antimicrobial potency.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key assays used in the performance benchmarking of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Activity (IC50/GI50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from a stock solution in DMSO. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8][10]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 or GI50 value.[10]

Protocol 2: Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[12]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on a non-selective agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.[13]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum only) and a negative control well (broth only).[14]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[12]

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the MTT and broth microdilution assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound Dilutions seed->treat Incubate Overnight mtt 3. Add MTT Reagent treat->mtt Incubate 48-72h solubilize 4. Solubilize Formazan mtt->solubilize Incubate 2-4h read 5. Read Absorbance solubilize->read calculate 6. Calculate IC50/GI50 read->calculate MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis dilute 1. Prepare Serial Dilutions of Compound inoculate 3. Inoculate Plate inoculum 2. Prepare Standardized Bacterial Inoculum incubate 4. Incubate Plate inoculate->incubate read 5. Read Results incubate->read 18-24h determine 6. Determine MIC read->determine

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess the reproducibility of published findings related to 5-Chloro-1-methyl-1H-indole-2-carboxylic acid. Ensuring the reliability of scientific data is paramount for advancing research and development. This document outlines the necessary steps for verifying the synthesis, characterization, and, where applicable, the biological activity of this compound. Furthermore, it offers a comparative perspective with relevant alternatives.

Introduction

This compound is a member of the indole carboxylic acid family, a class of compounds with diverse biological activities. The reproducibility of findings concerning its synthesis and properties is crucial for its potential applications in medicinal chemistry and materials science. This guide will walk you through a systematic approach to independently verify and build upon existing knowledge.

Part 1: Reproducibility of Synthesis and Characterization

The foundation of any research involving a chemical compound is the ability to reliably synthesize and characterize it. This section details the protocols and analytical methods necessary to confirm the identity and purity of this compound.

General Synthetic Approach:

A plausible synthetic route would start from a commercially available precursor, such as 5-chloro-1-methyl-1H-indole, followed by carboxylation at the 2-position. Alternatively, synthesis could begin with 5-chloro-1H-indole-2-carboxylic acid, which is then methylated at the N1 position.

Experimental Workflow: Synthesis Verification

cluster_synthesis Synthesis Start Select Synthetic Route Reagents Procure Starting Materials & Reagents Start->Reagents Reaction Perform Synthesis Reagents->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Final Isolated, Pure Compound Purification->Final

Caption: Workflow for the synthesis and purification of this compound.

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are indispensable.

Table 1: Key Analytical Techniques for Characterization

Analytical TechniqueExpected Results for this compound
Melting Point A sharp and reproducible melting point is indicative of high purity.
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic signals for the indole ring protons, the N-methyl group, and the carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a high chemical shift (around 12 ppm).[4]
¹³C NMR Spectroscopy The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[4][5]
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound (209.63 g/mol ).[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1710-1760 cm⁻¹).[4]
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful tool for assessing purity. A single, sharp peak under various conditions indicates a high degree of purity.[7][8][9][10]

Experimental Protocol: HPLC Purity Analysis

A robust HPLC method is crucial for determining the purity of indole derivatives.[7][8][9][10]

  • Column: A reversed-phase C8 or C18 column is typically suitable.[7][8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating indole compounds.[8]

  • Detection: UV detection at a wavelength around 280 nm is generally appropriate for indole derivatives.[8][10]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.[7]

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

Logical Relationship: Characterization and Purity Assessment

cluster_characterization Characterization cluster_purity Purity Assessment Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Compound->HPLC MP Melting Point Compound->MP Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Verification HPLC->Purity MP->Purity EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 5-Chloro-1-methyl-1H- indole-2-carboxylic acid Inhibitor->EGFR

References

The Strategic Advantage of N-Methylation: Evaluating 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Scaffold

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while minimizing off-target effects is paramount. Within this pursuit, the indole scaffold has consistently emerged as a privileged structure, forming the backbone of numerous approved and investigational anticancer agents.[1][2] This guide provides an in-depth comparative analysis of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid , a molecule poised for significant interest, by evaluating its structural merits against its unmethylated analogues in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, a critical pathway in many malignancies.

While direct, head-to-head experimental data for this compound is emerging, a comprehensive analysis of the existing literature on closely related 5-chloro-indole-2-carboxylic acid derivatives and the profound impact of N-methylation on anticancer activity allows us to construct a compelling scientific case for its potential advantages.

The 5-Chloro-Indole-2-Carboxylic Acid Scaffold: A Proven Foundation for EGFR Inhibition

The 5-chloro-indole-2-carboxylic acid core is a well-established pharmacophore in the design of potent anticancer agents. The presence of the chlorine atom at the 5-position and the carboxylic acid at the 2-position are crucial for its biological activity. Research has demonstrated that derivatives of this scaffold exhibit significant antiproliferative effects against a range of cancer cell lines and can act as inhibitors of key oncogenic signaling pathways, most notably the EGFR pathway.[2][3][4]

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Therefore, inhibiting EGFR is a clinically validated strategy for cancer treatment.

Comparative Analysis: The Unmethylated Precursor vs. the N-Methylated Advantage

To appreciate the potential of this compound, we must first examine the performance of its unmethylated counterparts. Several studies have synthesized and evaluated a variety of 5-chloro-1H-indole-2-carboxylate and carboxamide derivatives as EGFR inhibitors.

A notable study on 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity, with some compounds exhibiting GI₅₀ values in the nanomolar range, comparable to the established EGFR inhibitor, erlotinib.[3][5] For instance, certain esterified derivatives of 5-chloro-1H-indole-2-carboxylic acid have shown significant inhibitory action against both wild-type and mutant forms of EGFR.[3]

However, a critical insight from structure-activity relationship (SAR) studies on indole derivatives reveals the transformative impact of N-methylation. One study reported that the methyl substitution at the N-1 position of an indole scaffold enhanced the anticancer activity by an astounding 60-fold compared to the non-substituted analogue.[6] This dramatic increase in potency underscores the strategic importance of the 1-methyl group.

This enhancement in activity can be attributed to several factors:

  • Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, which can lead to improved cell membrane permeability and higher intracellular concentrations.

  • Enhanced Target Engagement: The N-methyl group can influence the molecule's conformation, potentially leading to a more favorable binding orientation within the ATP-binding pocket of the EGFR kinase domain.

  • Metabolic Stability: N-methylation can block a potential site of metabolic degradation, leading to a longer half-life and sustained therapeutic effect.

Based on these established principles, it is scientifically sound to posit that This compound would exhibit significantly enhanced antiproliferative and EGFR inhibitory activity compared to its unmethylated precursor, 5-chloro-1H-indole-2-carboxylic acid.

Quantitative Comparison of Related Indole Derivatives as EGFR Inhibitors
Compound ClassDerivative ExampleTargetIC₅₀ (nM)Reference
5-Chloro-indole-2-carboxylate m-piperidinyl derivative (3e)EGFR68[3][5]
5-Chloro-indole-2-carboxylate (unspecified)EGFR85-124[4]
Reference Inhibitor ErlotinibEGFR80[3][4][5]
N-Methylated Indole Derivative (unspecified)Anticancer Activity60-fold increase vs. unmethylated[6]

This table summarizes data from different studies on related compounds to illustrate the potency of the 5-chloro-indole scaffold and the potential impact of N-methylation.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides detailed methodologies for the synthesis of 5-chloro-indole-2-carboxylic acid derivatives and the subsequent evaluation of their biological activity.

Synthesis of this compound

A plausible synthetic pathway is outlined below:

Synthesis_Pathway A 5-Chloro-2-nitro-toluene B Ethyl (E)-2-cyano-3-(5-chloro-2-nitrophenyl)acrylate A->B Piperidine, EtOH, reflux C Ethyl 5-chloro-1H-indole-2-carboxylate B->C Fe, AcOH, reflux D Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate C->D NaH, CH3I, DMF E This compound D->E LiOH, THF/H2O, rt

Caption: Plausible synthetic route for this compound.

Step-by-Step Methodology:

  • Step 1: Knoevenagel Condensation: React 5-chloro-2-nitro-toluene with ethyl cyanoacetate in the presence of a base like piperidine in ethanol under reflux to yield ethyl (E)-2-cyano-3-(5-chloro-2-nitrophenyl)acrylate.

  • Step 2: Reductive Cyclization (Fischer Indole Synthesis variation): The resulting acrylate is then subjected to reductive cyclization using a reducing agent such as iron powder in acetic acid under reflux to form the indole ring, yielding ethyl 5-chloro-1H-indole-2-carboxylate.

  • Step 3: N-Methylation: The indole nitrogen is then methylated using a suitable methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an aprotic polar solvent like dimethylformamide (DMF). This step yields ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate.

  • Step 4: Hydrolysis: Finally, the ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water at room temperature to afford the target compound, this compound.

Biological Evaluation: EGFR Kinase Inhibition Assay

The following protocol outlines a common method for assessing the in vitro inhibitory activity of a compound against EGFR kinase.[7]

EGFR_Inhibition_Assay Start Prepare Assay Plate Add_Enzyme Add recombinant EGFR kinase Start->Add_Enzyme Add_Compound Add test compound (various concentrations) Add_Enzyme->Add_Compound Add_Substrate Add substrate (e.g., poly(Glu,Tyr)) Add_Compound->Add_Substrate Initiate_Reaction Add ATP to initiate phosphorylation Add_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Signal Detect phosphorylation (e.g., luminescence) Stop_Reaction->Detect_Signal Analyze Calculate IC50 Detect_Signal->Analyze

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle governing the disposal of this compound is to treat it as hazardous chemical waste.[1] Halogenated organic compounds require specific handling to prevent the release of harmful substances into the environment.[2] This guide will walk you through the necessary steps, from initial hazard assessment to final collection by your institution's environmental health and safety professionals.

Hazard Profile and Precautionary Measures

Based on data from analogous compounds such as 5-Chloroindole-2-carboxylic acid, 5-Chloro-1-methyl-1H-indole-2-carboxylic acid is anticipated to present the following hazards:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[4]

Given these potential hazards, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [3][6]

Step 1: Waste Segregation

Proper segregation is the first and one of the most critical steps in hazardous waste management.[7]

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).

  • This is a halogenated organic compound. Therefore, it must be collected in a waste stream designated for halogenated organic solids.[2] Do not mix with non-halogenated waste, as this can complicate the disposal process and increase costs.[2]

  • Keep incompatible materials separate. Do not mix with strong oxidizing agents or bases.[3][8]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.[6]

  • Choose a compatible container. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[5] Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[1]

  • Label the container clearly. As soon as the first particle of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Keep the container closed at all times, except when adding waste.[5][10] This prevents the release of vapors and protects the contents from contamination.

  • Utilize secondary containment, such as a larger, chemically resistant tub or bin, to contain any potential spills or leaks.[1]

Step 4: Disposal of Empty Containers

Even "empty" containers that held this compound must be handled as hazardous waste.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as halogenated solvent waste. Do not pour the rinsate down the drain.[11]

  • After triple rinsing, deface the original label on the container. It can then be disposed of as non-hazardous waste, though it is best practice to consult with your institution's EHS office.[11]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.

  • Schedule a waste pickup. Once the waste container is full or has been in storage for a designated period (often not to exceed one year), contact your EHS office to arrange for collection.[10]

  • Provide accurate information. Be prepared to provide the EHS team with all the information from the waste label.

  • The ultimate disposal method for chlorinated organic waste typically involves high-temperature incineration in a specialized facility equipped with flue gas scrubbing to neutralize the resulting hydrogen halides.[12][13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in a designated halogenated SOLID waste container. is_solid->solid_waste Yes is_liquid Is the waste liquid (e.g., in solution)? is_solid->is_liquid No label_container Label container with: 'Hazardous Waste', full chemical name, date, and hazards. solid_waste->label_container liquid_waste Collect in a designated halogenated LIQUID waste container. is_liquid->liquid_waste Yes liquid_waste->label_container store_safely Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_safely->contact_ehs end_point End: Professional Disposal (High-Temperature Incineration) contact_ehs->end_point

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

Personal protective equipment for handling 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Authored for: Laboratory Professionals in Research and Drug Development Senior Application Scientist Note: Specific toxicological data for this compound is not extensively published. Therefore, this guide is built upon a conservative risk assessment, extrapolating from the known hazards of its core chemical motifs: chlorinated indoles and carboxylic acids. The central principle of this protocol is to minimize exposure through the rigorous application of engineering controls and personal protective equipment (PPE).

Inferred Hazard Profile & Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile for this compound is inferred from analogous compounds. The structure combines a halogenated aromatic system (chloro-indole) with an acidic functional group (carboxylic acid), suggesting several potential hazards. Safety data for 5-Chloroindole-2-carboxylic acid and Indole-2-carboxylic acid indicate that these related compounds are considered hazardous.[1][2][3]

Table 1: Anticipated Hazard Summary

Hazard Class Anticipated Route of Exposure Potential Health Effect & Justification
Acute Toxicity Ingestion, Inhalation (dust), Dermal Harmful if swallowed.[1] The fine-powder nature of many research chemicals presents an inhalation risk.
Skin Corrosion/Irritation Dermal Causes skin irritation.[1][4] Carboxylic acids and chlorinated compounds are frequently irritants.
Serious Eye Damage/Irritation Eyes Causes serious eye irritation.[1][5] Direct contact of acidic or organic powders with eyes can cause significant damage.
Respiratory Irritation Inhalation May cause respiratory tract irritation.[4][5] Inhalation of fine dust can irritate the mucous membranes of the respiratory system.

| Environmental Hazard | Environmental Release | Halogenated organic compounds can be persistent in the environment and require specific disposal protocols.[6][7] |

This assessment mandates adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) and specific procedures for handling hazardous chemicals.[8][9]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective risk management is not solely reliant on PPE. It begins with engineering and administrative controls that form the foundation of a safe system. PPE is the final, essential barrier between the researcher and the chemical hazard.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Handling cluster_1 Elimination Elimination (Not Feasible for this Compound) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) Engineering->Administrative Most Effective Eng_Details • Certified Chemical Fume Hood • Accessible Eyewash & Safety Shower PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Training PPE_Details • Eye/Face Protection • Chemical-Resistant Gloves • Lab Coat • Respiratory Protection (as needed)

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over sole reliance on PPE.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the anticipated risks of skin contact, eye exposure, and inhalation.[10]

Table 2: Required PPE for Handling this compound

PPE Category Specification & Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times. A full-face shield must be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[11]
Hand Protection Double-gloving with chemical-resistant gloves is required. An inner nitrile glove provides dexterity, while a thicker outer glove (e.g., butyl rubber) offers extended protection against potential permeation.[11] Gloves must be inspected for defects before each use and changed immediately upon contamination or after handling is complete.[12][13]
Body Protection A flame-resistant laboratory coat with full-length sleeves, fully buttoned, is required to protect skin and clothing from incidental contact.[14][15] Do not wear lab coats outside of the designated laboratory area.[16]

| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to prevent the inhalation of dust.[17][18] If procedures have a high potential for aerosolization and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for particulates) may be required based on a site-specific risk assessment.[11] |

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures that safety is integrated into the workflow.

A. Preparation & Engineering Controls

  • Designate Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood.[17]

  • Verify Fume Hood: Check the fume hood's certification sticker to ensure it has been tested within the last year. Confirm airflow is active.

  • Clear Workspace: Ensure the work area is uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boats, glassware, solvent, and labeled waste containers) before retrieving the chemical.[17]

  • Emergency Equipment: Verify the location and accessibility of the nearest safety shower and eyewash station.[14]

B. Weighing and Transfer (Solid Compound)

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Tare Balance: Place a weigh boat or paper on the analytical balance inside the fume hood and tare the weight.

  • Transfer Compound: Carefully use a clean spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid creating dust by handling the material gently.[12]

  • Close Container: Promptly and securely close the main stock container.

  • Dissolution: If preparing a solution, add the weighed solid to the solvent in a suitable flask. Always add reagents slowly.

C. Post-Handling Decontamination

  • Clean Equipment: Decontaminate reusable equipment (like spatulas) with an appropriate solvent, followed by soap and water.

  • Wipe Surfaces: Wipe down the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves first, then the lab coat, face shield, goggles, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete, even though gloves were worn.[1]

Emergency Response & Disposal Plan

A. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Minor Spill (in Fume Hood): Contain the spill. Use an inert absorbent material to gently sweep up the solid. Place all contaminated materials into a sealed, labeled hazardous waste container.[6][19]

B. Waste Disposal Protocol Proper disposal is a critical regulatory and safety requirement. As a halogenated organic compound, this chemical must never be disposed of down the drain.[15][18]

WasteDisposalWorkflow cluster_waste Waste Segregation cluster_containers Designated Waste Containers Solid Contaminated Solids (Gloves, Weigh Boats, Paper Towels) Halogenated_Solid Hazardous Waste: Halogenated Solids Solid->Halogenated_Solid Liquid Contaminated Liquids (Solutions, Rinsates) Halogenated_Liquid Hazardous Waste: Halogenated Organic Liquids Liquid->Halogenated_Liquid Sharps Contaminated Sharps (Needles, Pipette Tips) Sharps_Container Sharps Container Sharps->Sharps_Container Disposal Arrange for Pickup by Environmental Health & Safety Halogenated_Solid->Disposal Halogenated_Liquid->Disposal Sharps_Container->Disposal

Caption: Workflow for the correct segregation and disposal of halogenated chemical waste.

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams.[7][15]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled container for "Halogenated Solid Waste".[17]

  • Liquid Waste: Unused solutions or solvent rinsates must be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste".[6]

  • Labeling: All waste containers must be accurately labeled with the full chemical name and approximate concentrations.[6]

  • Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EH&S) department.

References

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